molecular formula C12H12ClNO B1347666 2-Chloro-6,7-dimethylquinoline-3-methanol CAS No. 333408-44-9

2-Chloro-6,7-dimethylquinoline-3-methanol

Cat. No.: B1347666
CAS No.: 333408-44-9
M. Wt: 221.68 g/mol
InChI Key: FVHRDDVYXFKXKE-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethylquinoline-3-methanol is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6,7-dimethylquinoline-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6,7-dimethylquinoline-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6,7-dimethylquinoline-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6,7-dimethylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRDDVYXFKXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357712
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-44-9
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-44-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6,7-dimethylquinoline-3-methanol

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-6,7-dimethylquinoline-3-methanol, a specialized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases, this paper outlines its logical synthesis from its immediate, well-documented precursor, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS No. 94856-39-0). We will detail the established Vilsmeier-Haack reaction for the synthesis of the quinoline core, followed by a standard reduction protocol to yield the target methanol derivative. The guide synthesizes information on physicochemical properties, analytical characterization, potential applications as a versatile synthetic intermediate, and essential safety protocols, providing a foundational resource for its use in a research setting.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, aromatic structure serves as a core component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, making substituted quinolines highly valuable building blocks in the design of novel therapeutic agents.[2][3]

2-Chloro-6,7-dimethylquinoline-3-methanol belongs to this important class of compounds. The presence of a chlorine atom at the 2-position, a hydroxyl group at the 3-position (via a methylene bridge), and dimethyl substitution on the benzene ring provides multiple reactive sites for further chemical modification. The chloro group is a versatile handle for nucleophilic substitution reactions, while the primary alcohol is readily derivatized, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization. This guide offers the scientific community a detailed examination of its synthesis, characterization, and potential utility.

Physicochemical Properties and Identification

Precise experimental data for 2-Chloro-6,7-dimethylquinoline-3-methanol is scarce due to its nature as a specialized intermediate. However, its properties can be reliably inferred from its immediate precursor and related analogs.

IdentifierValueSource
IUPAC Name (2-Chloro-6,7-dimethylquinolin-3-yl)methanolN/A
Molecular Formula C₁₂H₁₂ClNON/A
Molecular Weight 221.68 g/mol N/A
Precursor CAS No. 94856-39-0 (for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde)[4]
Precursor Mol. Formula C₁₂H₁₀ClNO[4]
Precursor Mol. Weight 219.66 g/mol [4]
Appearance (Predicted) Off-white to pale yellow solidInferred

Synthesis and Mechanistic Rationale

The most logical and efficient pathway to synthesize 2-Chloro-6,7-dimethylquinoline-3-methanol involves a two-step process: (1) Formation of the quinoline core via the Vilsmeier-Haack reaction to yield the aldehyde precursor, followed by (2) selective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization for the Aldehyde Precursor

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds, particularly N-arylacetamides, to produce 2-chloro-3-formylquinolines.[5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Causality of Experimental Choices:

  • Starting Material: The synthesis begins with N-(3,4-dimethylphenyl)acetamide, which is readily prepared by acetylating 3,4-dimethylaniline. The dimethyl substitution pattern on the aniline ring dictates the final 6,7-dimethyl substitution on the quinoline product.

  • Vilsmeier Reagent: The combination of POCl₃ and DMF is the classic and most effective choice for this transformation. POCl₃ activates the amide oxygen of DMF, leading to the formation of the highly electrophilic Vilsmeier reagent, which is necessary to attack the moderately activated acetanilide ring.

  • Reaction Conditions: The reaction is initially performed at low temperatures (0-5 °C) during the addition of POCl₃ to control the exothermic formation of the Vilsmeier reagent. The subsequent heating (reflux) provides the necessary activation energy for the electrophilic aromatic substitution and subsequent intramolecular cyclization and dehydration steps that form the quinoline ring.

Vilsmeier_Haack_Workflow cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Quinoline Synthesis DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [Electrophilic Chloroiminium Salt] DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ (Phosphorus Oxychloride) Acetanilide N-(3,4-dimethylphenyl)acetamide (Starting Material) Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Chloro-6,7-dimethylquinoline- 3-carbaldehyde Intermediate->Product Cyclization & Dehydration (Reflux, ~4-6h)

Caption: Vilsmeier-Haack reaction workflow for precursor synthesis.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at this temperature.

  • Substrate Addition: Add N-(3,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate.

  • Purification: Filter the crude solid, wash it thoroughly with water, and dry it. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.

Step 2: Selective Reduction to 2-Chloro-6,7-dimethylquinoline-3-methanol

The conversion of the aldehyde to the target primary alcohol is a straightforward reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for aldehydes and ketones over other reducible groups, its mild reaction conditions, and its operational simplicity.

Causality of Experimental Choices:

  • Reducing Agent: NaBH₄ is chosen over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle (stable in air, less reactive with protic solvents) and provides the necessary chemoselectivity. It will reduce the aldehyde without affecting the chloro-substituted aromatic ring.

  • Solvent: A protic solvent like methanol or ethanol is typically used. It serves to dissolve the substrate and also acts as a proton source to quench the intermediate borate ester and liberate the final alcohol product.

Reduction_Workflow Aldehyde 2-Chloro-6,7-dimethylquinoline- 3-carbaldehyde Alcohol 2-Chloro-6,7-dimethylquinoline- 3-methanol (Target Compound) Aldehyde->Alcohol 1. NaBH₄, Methanol 2. Aqueous Work-up

Caption: Selective reduction of the aldehyde to the target alcohol.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol (Adapted from a similar reduction[6])

  • Dissolution: Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in methanol in an appropriately sized flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.1 molar equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully add water to quench the excess NaBH₄ and decompose the borate complex.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

Spectroscopic and Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups on the aromatic ring, aromatic protons in the 7-8 ppm range, a singlet for the benzylic -CH₂- protons (around 4.5-5.0 ppm), and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 12 distinct carbon environments, including the aliphatic -CH₂OH carbon signal around 60-65 ppm.

  • IR (Infrared) Spectroscopy: A key confirmation of the reaction's success is the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically ~1690 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (typically ~3200-3500 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight (221.68 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Chromatography: TLC is essential for reaction monitoring, while column chromatography is the standard method for purification.[6][8]

Applications in Drug Discovery and Development

2-Chloro-6,7-dimethylquinoline-3-methanol is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, making it a versatile scaffold for building diverse molecular architectures.

  • Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is activated towards SₙAr reactions. It can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to introduce new side chains, a common strategy in developing kinase inhibitors and other targeted therapies.[9]

  • Derivatization of the Hydroxyl Group: The primary alcohol can be easily converted into esters, ethers, carbamates, or oxidized back to the aldehyde or to a carboxylic acid. This allows for the introduction of various pharmacophores or groups that can modulate solubility, cell permeability, and target binding.

  • Scaffold for Library Synthesis: By combining reactions at both the chloro and hydroxyl positions, a combinatorial library of novel quinoline derivatives can be rapidly synthesized for screening against various biological targets.

Synthetic_Utility cluster_0 C2-Position Modifications (SₙAr) cluster_1 C3-Methanol Modifications Core 2-Chloro-6,7-dimethylquinoline-3-methanol (Core Scaffold) Amine 2-Amino Derivatives Core->Amine + R₂NH Thiol 2-Thioether Derivatives Core->Thiol + RSH Alkoxy 2-Alkoxy Derivatives Core->Alkoxy + ROH Ester Ester Derivatives Core->Ester + RCOOH Ether Ether Derivatives Core->Ether + RX CarboxylicAcid Carboxylic Acid (via Oxidation) Core->CarboxylicAcid [Ox]

Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling

While specific toxicology data for 2-Chloro-6,7-dimethylquinoline-3-methanol is not available, the hazard profile can be estimated from its precursors and structurally related compounds. The precursor aldehyde and similar chloro-quinolines are classified with GHS hazard statements.[4][10]

  • GHS Hazard Classification (Predicted):

    • H302: Harmful if swallowed. (Acute Toxicity, Oral)[4][10]

    • H318: Causes serious eye damage. [10]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.[11]

    • P301+P317: IF SWALLOWED: Get medical help.

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

2-Chloro-6,7-dimethylquinoline-3-methanol is a valuable, albeit specialized, chemical intermediate for drug discovery and organic synthesis. While not commercially ubiquitous, its synthesis is readily achievable through a robust and well-understood Vilsmeier-Haack cyclization followed by selective reduction. The strategic placement of its reactive functional groups—a displaceable chlorine and a derivable alcohol—renders it an excellent platform for the generation of novel quinoline-based compound libraries. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecular scaffold in their research endeavors.

References

  • Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. . [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved January 28, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 28(14), 5543. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1547-1575. [Link]

  • DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Durban University of Technology. [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 20(10), 1234-1251. [Link]

  • ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved January 28, 2026, from [Link]

  • PubMed. (2009). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Letters in Drug Design & Discovery, 6(3), 211-217. [Link]

  • CONICET. (2012). Analytical methods for determination of cork-taint compounds in wine. Trends in Analytical Chemistry, 37, 139-152. [Link]

  • National Institutes of Health. (2010). Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

Sources

spectral data for 2-Chloro-6,7-dimethylquinoline-3-methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 2-Chloro-6,7-dimethylquinoline-3-methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Properties

2-Chloro-6,7-dimethylquinoline-3-methanol is a substituted quinoline with the molecular formula C₁₂H₁₂ClNO.[1] Its structure, featuring a chloro-substituted pyridine ring fused to a dimethylated benzene ring and a methanol group at the 3-position, suggests a unique electronic and steric environment that will be reflected in its spectral data.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold.

  • Chloro Group at C2: An electron-withdrawing group that will influence the chemical shifts of nearby protons and carbons.

  • Dimethyl Groups at C6 and C7: Electron-donating groups on the benzene ring.

  • Methanol Group at C3: A key functional group that will be readily identifiable in both NMR and IR spectra.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNOPubChem[1]
Molecular Weight 221.68 g/mol PubChem
Monoisotopic Mass 221.06075 DaPubChem[1]
InChI Key FVHRDDVYXFKXKE-UHFFFAOYSA-NPubChem[1]
SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)COPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-6,7-dimethylquinoline-3-methanol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the methanol group, and the hydroxyl proton. The predicted chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing groups on the quinoline ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH4Deshielded by the adjacent nitrogen and chloro group.
~7.8Singlet1HH5Aromatic proton on the benzene ring.
~7.5Singlet1HH8Aromatic proton on the benzene ring.
~4.8Singlet2H-CH₂OHMethylene protons adjacent to the aromatic ring and hydroxyl group.
~2.5Singlet3HC6-CH₃Methyl protons on the aromatic ring.
~2.4Singlet3HC7-CH₃Methyl protons on the aromatic ring.
VariableBroad Singlet1H-OHChemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals should correspond to the 12 carbons in the structure.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C2Carbon bearing the chloro group, significantly deshielded.
~148C8aQuaternary carbon at the ring junction.
~145C4Aromatic CH carbon in the pyridine ring.
~138C6Carbon bearing a methyl group.
~136C7Carbon bearing a methyl group.
~135C4aQuaternary carbon at the ring junction.
~130C5Aromatic CH carbon.
~128C8Aromatic CH carbon.
~125C3Carbon bearing the methanol group.
~60-CH₂OHMethylene carbon of the methanol group.
~20C6-CH₃Methyl carbon.
~19C7-CH₃Methyl carbon.
Experimental Protocol for NMR Spectroscopy

The following is a standard operating procedure for acquiring high-quality NMR data for a solid organic compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-6,7-dimethylquinoline-3-methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Broad, StrongO-H stretchAlcohol
3100-3000MediumAromatic C-H stretchQuinoline Ring
2970-2850MediumAliphatic C-H stretch-CH₃ and -CH₂- groups
1620-1580Medium-StrongC=N stretchPyridine Ring
1550-1450Medium-StrongC=C stretchAromatic Rings
1050-1000StrongC-O stretchPrimary Alcohol
850-750StrongC-Cl stretchChloroalkane
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 2-Chloro-6,7-dimethylquinoline-3-methanol, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition. The predicted monoisotopic mass is 221.06075 Da.[1]

Predicted m/zAdductSource
222.06803[M+H]⁺PubChem[1]
244.04997[M+Na]⁺PubChem[1]
204.05801[M+H-H₂O]⁺PubChem[1]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner:

  • Loss of H₂O: A common fragmentation for alcohols, leading to a peak at m/z 203.

  • Loss of •CH₂OH: Cleavage of the methanol group, resulting in a fragment at m/z 190.

  • Loss of Cl•: Cleavage of the chloro group, leading to a peak at m/z 186.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Workflow for ESI-MS Analysis

Caption: Workflow for direct infusion ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 2-Chloro-6,7-dimethylquinoline-3-methanol. The expected NMR, IR, and MS data are based on the known chemical structure and established principles of spectroscopy. The provided experimental workflows represent best practices for the characterization of this and similar novel organic compounds. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of new chemical entities in the field of drug discovery and development.

References

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline.
  • (2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • 2-chloro-6,7-dimethylquinoline-3-methanol (C12H12ClNO). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • IR spectra of pure methanol deposited on a cold (10 K) substrate before... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(19), 10343-10367.
  • 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Methyl Alcohol. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

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safety and handling of 2-Chloro-6,7-dimethylquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6,7-dimethylquinoline-3-methanol

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its versatile biological activities.[1][2][3] 2-Chloro-6,7-dimethylquinoline-3-methanol is a functionalized derivative positioned for further chemical modification, making it a valuable intermediate for researchers in drug discovery. Its structure, featuring a reactive chlorine atom and a primary alcohol, allows for diverse synthetic transformations. However, these same functional groups, as part of a chlorinated heterocyclic system, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety considerations and handling procedures for 2-Chloro-6,7-dimethylquinoline-3-methanol. The information is synthesized from data on structurally similar compounds and established best practices for handling chlorinated heterocyclic molecules. This document is intended for professionals in research and development who may handle this or similar chemical entities.

Section 1: Chemical Identity and Hazard Assessment

Identifier Data
IUPAC Name (2-Chloro-6,7-dimethylquinolin-3-yl)methanol
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
CAS Number Not assigned / Not readily available
Closest Analog (CAS) 123637-97-8 (2-Chloro-6-methylquinoline-3-methanol)[4]
GHS Hazard Classification (Inferred)

The following classification is extrapolated from close structural analogs and should be treated as a minimum precaution.

Hazard Class Category Hazard Statement Source (Analog)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]2-Chloro-6-methylquinoline-3-methanol[4]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[4]2-Chloro-6-methylquinoline-3-methanol[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. (Potential)2-Chloroquinoline[5]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects. (Potential)Quinoline[6]
Carcinogenicity Category 2H350: May cause cancer. (Potential)Quinoline[6]
Hazardous to the Aquatic Environment Category 2H411: Toxic to aquatic life with long lasting effects. (Potential)Quinoline[6]

Expert Insight: The primary, immediate hazards are ingestion and severe eye contact. The N-heterocyclic structure and presence of a chlorine atom suggest that the compound could have irritating properties upon skin contact or inhalation of dust. The long-term hazard potential (mutagenicity, carcinogenicity) associated with the parent quinoline scaffold mandates handling this compound with high containment to minimize any level of exposure.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, robust controls are essential to create a self-validating system of safety where exposure is systematically minimized.

Engineering Controls
  • Primary Containment: All handling of solid 2-Chloro-6,7-dimethylquinoline-3-methanol and its concentrated solutions must be performed within a certified chemical fume hood. The fume hood provides critical protection from inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the lab to prevent cross-contamination.

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following PPE must be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles are the minimum requirement. Causality: Due to the high risk of serious eye damage (H318), a full-face shield should be worn over safety goggles whenever there is a risk of splashing or dust generation (e.g., weighing, transfers, reaction quenching).[4]

  • Hand Protection: Wear nitrile gloves (minimum thickness of 5 mil). It is crucial to double-check the manufacturer's data for breakthrough time, as chlorinated compounds can degrade some glove materials. Never wear compromised gloves; inspect them before each use and replace them immediately if contaminated or torn.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger-scale operations (>10g), a chemically resistant apron is recommended.

PPE_Decision_Workflow start Initiate Task with 2-Chloro-6,7-dimethylquinoline-3-methanol task_type What is the task? start->task_type weighing Weighing Solid / Transfers task_type->weighing Solid Handling solution Working with Dilute Solution task_type->solution Solution Handling ppe_weighing Required PPE: - Chemical Fume Hood - Safety Goggles + Face Shield - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_solution Required PPE: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution end_task Proceed with Task Safely ppe_weighing->end_task ppe_solution->end_task

Caption: PPE selection logic based on the handling task.

Section 3: Safe Handling, Storage, and Spill Response

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use spatulas for transfers.

  • Inert Atmosphere: While not explicitly required for stability, if the compound is used in reactions sensitive to air or moisture (e.g., with organometallics), it should be handled under an inert atmosphere (Nitrogen or Argon).

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and dark place. A well-ventilated, dedicated cabinet for toxic solids is appropriate.[6]

  • Incompatibilities: Store away from strong oxidizing agents.

Accidental Release and First Aid
  • Spill Response (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be low).

    • Don the appropriate PPE (goggles, face shield, gloves, lab coat).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated, labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Section 4: Disposal Considerations

As a chlorinated heterocyclic compound, 2-Chloro-6,7-dimethylquinoline-3-methanol must be disposed of as hazardous waste.

  • Waste Categorization: This compound falls under the category of halogenated organic waste.

  • Collection: All solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[6]

  • Disposal Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[10] Never dispose of this chemical down the drain or in regular trash.

Section 5: Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of the corresponding aldehyde, a common synthetic route to this type of alcohol. It serves as a practical example of applying the safety principles discussed. The procedure is adapted from the synthesis of a close analog.[11]

Reaction: Reduction of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde to 2-Chloro-6,7-dimethylquinoline-3-methanol.

Materials:

  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS Grade)

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation (in a fume hood):

    • Set up a round-bottom flask with a magnetic stir bar.

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Weigh 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1.0 eq) and add it to the flask.

  • Dissolution:

    • Add methanol to the flask to dissolve the aldehyde. Stir until a clear solution is formed.

  • Reduction:

    • Safety Callout: The next step is exothermic and may produce hydrogen gas.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching:

    • Safety Callout: Quenching can be vigorous if excess NaBH₄ is present.

    • Cool the flask back to 0 °C.

    • Slowly and carefully add deionized water dropwise to quench the excess sodium borohydride.

  • Workup and Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous mixture. Transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Aldehyde in Methanol reduction 2. Cool to 0°C 3. Add NaBH4 Slowly prep->reduction monitor 4. Monitor by TLC reduction->monitor quench 5. Quench with Water monitor->quench extract 6. Extraction with Ethyl Acetate quench->extract purify 7. Column Chromatography extract->purify product Final Product: 2-Chloro-6,7-dimethylquinoline-3-methanol purify->product

Caption: Workflow for the synthesis of the title compound.

References

  • Global Chemie ASCC Limited. SAFETY DATA SHEET Methanol.
  • Merck Millipore. Quinoline CAS 91-22-5 | 802407.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11928, 2-Chloroquinoline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol.
  • Methanol Safety Data Sheet.
  • Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ResearchGate. (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde.
  • Sigma-Aldrich. 2-Chloro-6-methylquinoline-3-methanol AldrichCPR 123637-97-8.
  • Roopan, S. M., et al. (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

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Methodological & Application

Application Notes and Protocols for 2-Chloro-6,7-dimethylquinoline-3-methanol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the experimental use of 2-Chloro-6,7-dimethylquinoline-3-methanol, a novel quinoline derivative with potential applications in drug discovery and development. While specific biological data for this compound is not yet widely published, this guide synthesizes information from structurally similar quinoline-based molecules to propose robust protocols for initial screening and characterization. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles for assessing potential anticancer, antimicrobial, and enzyme inhibitory activities.

Introduction to 2-Chloro-6,7-dimethylquinoline-3-methanol

2-Chloro-6,7-dimethylquinoline-3-methanol is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a key pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific substitutions on this particular derivative—a chloro group at the 2-position, dimethyl groups at the 6- and 7-positions, and a methanol group at the 3-position—are anticipated to modulate its physicochemical properties and biological target interactions.

The chloro substituent can influence the electronic and lipophilic character of the molecule, potentially enhancing membrane permeability and target binding. The dimethyl groups may affect metabolic stability and target selectivity, while the methanol group provides a potential site for hydrogen bonding interactions within a biological target's binding pocket. Based on the known activities of related quinoline derivatives, we hypothesize that 2-Chloro-6,7-dimethylquinoline-3-methanol may exhibit cytotoxic effects against cancer cell lines, inhibitory activity against microbial growth, or specific interactions with key enzymes.

Physicochemical Properties (Inferred)

While experimental data for the target compound is limited, properties can be inferred from structurally related compounds such as 2-chloro-6-methylquinoline-3-methanol and 2-chloro-6,7-dimethylquinoline-3-carbaldehyde.

PropertyInferred Value/CharacteristicSource/Rationale
Molecular FormulaC₁₂H₁₂ClNOBased on chemical structure
Molecular Weight~221.68 g/mol Calculated from molecular formula
SolubilityPredicted to be soluble in organic solvents like DMSO and methanol. Limited aqueous solubility.General characteristic of similar quinoline derivatives.
StabilityStable under standard laboratory conditions. Protect from strong oxidizing agents.General stability of chloroquinoline derivatives.

Essential First Steps: Compound Handling and Solubilization

Scientific integrity begins with proper sample preparation. The accuracy and reproducibility of any assay are contingent upon the correct handling and solubilization of the test compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Protocol for Stock Solution Preparation

The choice of solvent is critical and can influence experimental outcomes. Dimethyl sulfoxide (DMSO) is recommended for initial stock solutions due to its broad solubilizing power for organic molecules.

Objective: To prepare a high-concentration, sterile-filtered stock solution for use in subsequent assays.

Materials:

  • 2-Chloro-6,7-dimethylquinoline-3-methanol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Step-by-Step Protocol:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For a 10 mM stock of a compound with a molecular weight of 221.68 g/mol , dissolve 2.217 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary, but observe for any signs of degradation.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial. This is critical for cell-based assays to prevent microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Proposed In Vitro Screening Assays

Based on the prevalence of anticancer and antimicrobial activities within the quinoline family, the following assays are proposed as a primary screening cascade.

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for screening potential cytotoxic agents.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity.

Protocol Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Prepare serial dilutions of compound D Treat cells with compound and controls C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance (570 nm) H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of 2-Chloro-6,7-dimethylquinoline-3-methanol from your DMSO stock in complete growth medium. A typical starting range would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. Growth is assessed by visual inspection or by measuring optical density.

Protocol Workflow:

MIC_Workflow A Prepare serial dilutions of compound in broth B Inoculate wells with standardized bacterial/ fungal suspension A->B C Incubate at optimal temperature (e.g., 37°C) B->C D Visually inspect for turbidity or measure OD at 600 nm C->D E Determine MIC D->E

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 2-Chloro-6,7-dimethylquinoline-3-methanol in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include the following controls:

    • Growth Control: Inoculum in broth without the compound.

    • Sterility Control: Broth only.

    • Positive Control: A known antibiotic or antifungal agent.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density (OD) at 600 nm.

Potential Mechanistic Assays: Enzyme Inhibition

Many quinoline derivatives exert their effects by inhibiting specific enzymes. For example, some quinolines inhibit topoisomerases (anticancer) or DNA gyrase (antimicrobial)[5]. Should the primary screening assays yield positive results, further investigation into enzyme inhibition would be a logical next step. A generic protocol for a fluorescence-based enzyme inhibition assay is provided below.

Principle: The assay measures the activity of a target enzyme that processes a fluorogenic substrate. An active inhibitor will reduce the rate of substrate conversion, leading to a decrease in the fluorescent signal.

Hypothetical Target Interaction:

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Target Enzyme Product Fluorescent Product Enzyme->Product catalyzes Substrate Fluorogenic Substrate Substrate->Product Inhibitor 2-Chloro-6,7-dimethyl- quinoline-3-methanol Inhibitor->Enzyme binds & inhibits

Caption: Model of competitive enzyme inhibition.

General Protocol for Fluorescence-Based Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the fluorogenic substrate, and a stock solution of the inhibitor (2-Chloro-6,7-dimethylquinoline-3-methanol).

  • Assay Plate Setup: In a 96-well or 384-well black plate, add the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 2-Chloro-6,7-dimethylquinoline-3-methanol. Positive results in these primary screens will warrant further investigation, including more complex cell-based assays (e.g., apoptosis, cell cycle analysis), secondary antimicrobial testing (e.g., determination of bactericidal/fungicidal activity), and target identification studies. The inherent versatility of the quinoline scaffold suggests that this compound could hold significant potential as a lead for drug discovery programs.

References

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Methanol. Retrieved from [Link]

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  • ResearchGate. (2022). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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  • ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Chemie ASCC Limited. (2017). SAFETY DATA SHEET Methanol. Retrieved from [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]

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  • Royal Society of Chemistry. (2017). Process exploration and assessment for the production of methanol and dimethyl ether from carbon dioxide and water. Retrieved from [Link]

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  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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  • MDPI. (2024). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

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Application Notes and Protocols: 2-Chloro-6,7-dimethylquinoline-3-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This framework is a key structural component in a multitude of natural products, synthetic pharmaceuticals, and agrochemicals, demonstrating a vast range of biological activities.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. Consequently, quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3]

This document provides detailed application notes and protocols for 2-Chloro-6,7-dimethylquinoline-3-methanol , a versatile synthetic intermediate poised for the development of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the 2-position, a nucleophilic hydroxymethyl group at the 3-position, and methyl groups on the benzene ring offers a unique combination of functionalities for derivatization and exploration of chemical space.

Physicochemical Properties of 2-Chloro-6,7-dimethylquinoline-3-methanol

A comprehensive understanding of the physicochemical properties of a lead compound is fundamental to drug design and development. Below is a summary of the key computed properties for 2-Chloro-6,7-dimethylquinoline-3-methanol.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNOPubChem
Molecular Weight 221.68 g/mol PubChem
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 33.1 ŲPubChem

Note: These properties are computationally derived and should be confirmed experimentally.

Medicinal Chemistry Applications: A Versatile Intermediate

The trifunctional nature of 2-Chloro-6,7-dimethylquinoline-3-methanol makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. The primary reactive sites for derivatization are the 2-chloro group and the 3-hydroxymethyl group.

Derivatization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to generate novel derivatives with potentially enhanced biological activity. For instance, the synthesis of 2-aminoquinoline derivatives is a common strategy in the development of kinase inhibitors and other targeted therapies.

Modification of the C3-Methanol Group

The primary alcohol at the 3-position can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be esterified or etherified to introduce various lipophilic or polar moieties, which can modulate the pharmacokinetic properties of the resulting compounds.

Potential Therapeutic Targets

Based on the broad spectrum of activity exhibited by quinoline derivatives, compounds derived from 2-Chloro-6,7-dimethylquinoline-3-methanol are promising candidates for screening against a variety of biological targets, including:

  • Kinases: Many quinoline-based compounds are known to inhibit protein kinases involved in cancer cell proliferation and signaling.

  • Topoisomerases: The planar quinoline ring can intercalate with DNA, making its derivatives potential topoisomerase inhibitors for anticancer applications.[2]

  • Parasitic Enzymes: Chloroquine and other 4-aminoquinolines are classic antimalarial drugs that interfere with heme metabolism in Plasmodium falciparum.[3] Novel quinoline derivatives may exhibit activity against this or other parasitic targets.

  • G-Protein Coupled Receptors (GPCRs): As modulators of various physiological processes, GPCRs are attractive targets for quinoline-based ligands.

  • Ion Channels: Certain quinoline analogs have been shown to modulate the function of ion channels, suggesting potential applications in cardiovascular and neurological disorders.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and evaluation of derivatives of 2-Chloro-6,7-dimethylquinoline-3-methanol. Researchers should adapt these methods based on the specific properties of their target compounds.

Protocol 1: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol

This two-step protocol describes the synthesis of the title compound from the corresponding acetanilide precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation and cyclization of activated aromatic compounds to yield 2-chloroquinoline-3-carbaldehydes.[4] Subsequent reduction of the aldehyde provides the desired methanol.

Step 1: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Vilsmeier_Haack_Reaction cluster_reagents Reagents Acetanilide 3,4-Dimethylacetanilide Intermediate Cyclized Intermediate Acetanilide->Intermediate Vilsmeier-Haack Reaction (Formylation & Cyclization) 90°C, 24h Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Product 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Intermediate->Product Hydrolysis

Figure 1. Vilsmeier-Haack Reaction Workflow

Materials:

  • 3,4-Dimethylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3,4-dimethylacetanilide (1 equivalent).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (3 equivalents) to the flask with stirring.

  • To the dropping funnel, add N,N-dimethylformamide (3 equivalents) and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90°C for 24 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

Aldehyde_Reduction cluster_reagents Reagents Aldehyde 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Product 2-Chloro-6,7-dimethylquinoline-3-methanol Aldehyde->Product Reduction Methanol, 0°C to RT Reducing_Agent Sodium Borohydride (NaBH₄)

Figure 2. Reduction of Aldehyde to Alcohol

Materials:

  • 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

Protocol 2: Synthesis of a 2-Aminoquinoline Derivative

This protocol details a typical nucleophilic aromatic substitution reaction to displace the 2-chloro group with an amine.

SNAr_Reaction cluster_reagents Reagents & Conditions Starting_Material 2-Chloro-6,7-dimethylquinoline-3-methanol Product 2-Amino-6,7-dimethylquinoline-3-methanol Derivative Starting_Material->Product S N Ar Reaction 120°C, 12h Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Base DIPEA Solvent NMP

Figure 3. Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Chloro-6,7-dimethylquinoline-3-methanol

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine 2-Chloro-6,7-dimethylquinoline-3-methanol (1 equivalent), the desired amine (1.2 equivalents), and DIPEA (2 equivalents) in NMP.

  • Seal the tube and heat the reaction mixture to 120°C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution (2 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 2-aminoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized quinoline derivatives against a protein kinase of interest using a luminescence-based assay.

Kinase_Assay_Workflow Start Prepare Kinase, Substrate, and ATP Solution Add_Compound Add Test Compound (Quinoline Derivative) Start->Add_Compound Incubate_1 Pre-incubate at Room Temperature (10 min) Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C (60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add Kinase-Glo® Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at Room Temperature (10 min) Stop_Reaction->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and IC₅₀ Read_Luminescence->Analyze_Data

Figure 4. Kinase Inhibition Assay Workflow

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized quinoline derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include wells for a positive control and a no-inhibitor (vehicle) control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

2-Chloro-6,7-dimethylquinoline-3-methanol is a highly promising and versatile building block for medicinal chemistry research. Its strategic functionalization allows for the straightforward synthesis of diverse libraries of novel quinoline derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this scaffold in various disease areas, including oncology, infectious diseases, and beyond. As with all drug discovery endeavors, rigorous experimental validation and iterative structure-activity relationship studies will be paramount to unlocking the full potential of this valuable chemical entity.

References

  • Gledacheva, V., et al. (2022). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. PubMed Central. Available at: [Link]

  • Soares, A. R. M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information (2014). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubMed Central. Available at: [Link]

  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(12), 2339-2358. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. PubChem. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. Available at: [Link]

  • Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Available at: [Link]

  • ResearchGate (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • ResearchGate (2018). design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available at: [Link]

  • IIP Series (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

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Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Chloro-6,7-dimethylquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action.[1][2] The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4][5] This privileged scaffold offers a versatile platform for structural modifications to optimize potency and circumvent existing resistance mechanisms. This application note provides a comprehensive guide to the synthesis and antimicrobial evaluation of novel agents derived from 2-Chloro-6,7-dimethylquinoline-3-methanol. We will explore the conversion of this starting material into key intermediates and their subsequent transformation into promising Schiff base and 1,2,3-triazole derivatives.

The strategic rationale behind selecting the 2-chloro-6,7-dimethylquinoline core is twofold. The chlorine atom at the 2-position serves as a reactive handle for further functionalization, while the dimethyl substitution at the 6 and 7 positions can enhance lipophilicity, potentially improving membrane permeability and target engagement. This guide will provide detailed, field-proven protocols, mechanistic insights, and robust methodologies for the evaluation of these novel compounds, empowering researchers to accelerate their drug discovery efforts.

I. Synthetic Strategy: From Starting Material to Bioactive Compounds

The overall synthetic strategy involves a two-pronged approach commencing with the essential oxidation of the starting material, 2-Chloro-6,7-dimethylquinoline-3-methanol, to the corresponding aldehyde. This aldehyde serves as a crucial branching point for the synthesis of two distinct classes of potential antimicrobial agents: Schiff bases and 1,2,3-triazoles.

Synthesis_Workflow A 2-Chloro-6,7-dimethylquinoline-3-methanol B Oxidation A->B Step 1 C 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde B->C D Condensation with Primary Amines C->D Pathway A F Propargylation C->F Pathway B E Schiff Base Derivatives D->E G 2-Chloro-6,7-dimethyl-3-(prop-2-yn-1-yloxymethyl)quinoline F->G H Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) G->H I 1,2,3-Triazole Derivatives H->I

Figure 1: Overall synthetic workflow.

Step 1: Oxidation of 2-Chloro-6,7-dimethylquinoline-3-methanol to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

The transformation of the primary alcohol to an aldehyde is a critical initial step. While various oxidizing agents can be employed, a mild and selective method is preferable to avoid over-oxidation to the carboxylic acid. A review of synthetic methods for 2-chloroquinoline-3-carbaldehydes indicates that this oxidation is a feasible and documented transformation.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

  • Rationale: PCC is a versatile and relatively mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes with minimal side reactions.

  • Procedure:

    • Dissolve 2-Chloro-6,7-dimethylquinoline-3-methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum and a carbonyl carbon signal (around 190 ppm) in the ¹³C NMR spectrum will indicate a successful oxidation.

II. Synthesis of Schiff Base Derivatives

Schiff bases, containing an azomethine (-C=N-) group, are a well-established class of compounds with diverse biological activities, including antimicrobial properties.[1] They are typically synthesized through the condensation of a primary amine with an aldehyde.[1] The imine linkage is crucial for their biological activity, and modifications of the amine component can significantly influence their antimicrobial spectrum and potency.

Schiff_Base_Synthesis A 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde C Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D E Purification & Characterization D->E

Figure 2: Synthesis of Schiff Base Derivatives.

Protocol 2: General Procedure for the Synthesis of Schiff Bases

  • Rationale: This protocol describes a straightforward and efficient condensation reaction to form the Schiff base derivatives. The use of a catalytic amount of acid accelerates the reaction.

  • Procedure:

    • Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[6]

    • Add the desired primary amine (1-1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

  • Characterization: Characterize the synthesized Schiff bases by IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show a characteristic C=N stretching band. The ¹H NMR spectrum will confirm the formation of the imine proton.

III. Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

1,2,3-Triazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial effects.[7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8]

Triazole_Synthesis cluster_0 Preparation of Alkyne cluster_1 Click Reaction A 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde B Reduction (NaBH4) A->B C (2-Chloro-6,7-dimethylquinolin-3-yl)methanol B->C D Propargylation (Propargyl bromide, NaH) C->D E 2-Chloro-6,7-dimethyl-3-((prop-2-yn-1-yloxy)methyl)quinoline D->E H Cycloaddition E->H F Organic Azide (R-N3) F->H G Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) G->H I 1,2,3-Triazole Derivative H->I J Purification & Characterization I->J

Figure 3: Synthesis of 1,2,3-Triazole Derivatives.

Protocol 3: Synthesis of the Propargylated Quinoline Intermediate

  • Rationale: This two-step protocol first reduces the aldehyde to an alcohol, which is then propargylated to introduce the alkyne functionality necessary for the click reaction.

  • Procedure:

    • Reduction: Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Stir the reaction for 1-2 hours, then quench with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (2-Chloro-6,7-dimethylquinolin-3-yl)methanol.

    • Propargylation: To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of (2-Chloro-6,7-dimethylquinolin-3-yl)methanol (1 equivalent) in THF dropwise. Stir the mixture for 30 minutes, then add propargyl bromide (1.2 equivalents). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography to yield 2-Chloro-6,7-dimethyl-3-((prop-2-yn-1-yloxy)methyl)quinoline.

Protocol 4: General Procedure for the Synthesis of 1,2,3-Triazoles

  • Rationale: This protocol utilizes the highly reliable CuAAC reaction to couple the propargylated quinoline with various organic azides.

  • Procedure:

    • In a flask, dissolve the propargylated quinoline (1 equivalent) and the desired organic azide (1 equivalent) in a mixture of t-butanol and water (1:1).

    • To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole derivative.

  • Characterization: Confirm the structure of the triazole derivatives using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum should show a characteristic singlet for the triazole proton.

IV. Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of the synthesized compounds is crucial to determine their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's in vitro antimicrobial potency. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 35°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Figure 4: Broth Microdilution MIC Assay Workflow.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against bacteria.[11][12]

  • Materials:

    • Synthesized quinoline derivatives

    • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin) as positive controls

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or densitometer

  • Procedure:

    • Preparation of Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.[12]

    • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and concise tabular format to facilitate comparison between the synthesized compounds and standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Quinoline Derivatives

Compound IDR-Group (for Schiff Bases/Triazoles)MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
Schiff Bases
SB-1Phenyl
SB-24-Chlorophenyl
SB-34-Methoxyphenyl
Triazoles
TZ-1Benzyl
TZ-24-Fluorobenzyl
TZ-3Cyclohexyl
Controls
CiprofloxacinN/A
VancomycinN/A

VI. Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount in drug development. Quinoline-based antimicrobials are known to exert their effects through various mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a well-established mechanism for quinolone antibiotics, where the compounds interfere with bacterial DNA replication.[13]

  • Disruption of the Bacterial Membrane: Some quinoline derivatives can intercalate into the bacterial cell membrane, leading to depolarization, leakage of intracellular components, and cell death.[14]

  • Inhibition of Mycobacterial ATP Synthase: Certain diarylquinoline derivatives have been shown to specifically inhibit this enzyme, which is crucial for energy production in mycobacteria.[4]

The SAR of the synthesized compounds can be elucidated by comparing the MIC values of derivatives with different substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the Schiff base or triazole moiety can significantly impact antimicrobial activity, providing valuable insights for the design of more potent analogues.

VII. Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel antimicrobial agents derived from 2-Chloro-6,7-dimethylquinoline-3-methanol. The detailed protocols for the synthesis of Schiff base and 1,2,3-triazole derivatives, along with standardized methods for antimicrobial evaluation, offer a robust framework for researchers in the field of antimicrobial drug discovery. By understanding the underlying synthetic strategies, reaction mechanisms, and structure-activity relationships, scientists can effectively explore the vast chemical space of quinoline derivatives in the quest for new and effective treatments against infectious diseases.

References

  • Strekowski, L., Mokrosz, J. L., Honkan, V. A., et al. (2010). Synthesis and evaluation of antibacterial and antituberculosis properties of quinoline derivatives. European Journal of Medicinal Chemistry, 45(2), 957-966.
  • Pullan, S. T., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(8), 1165-1175.
  • Patel, R. V., et al. (2021). Design, synthesis, characterization and biological evaluation of coumarin bound 1,2,3-triazoles using click chemistry.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Available at: [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. European Journal of Medicinal Chemistry, 58, 466-473.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
  • Maluleka, M. M. (2020). Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents. FAO AGRIS. Available at: [Link]

  • ACS Publications. (2023).
  • Harohally, N. V., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide.
  • Jusiel, D., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790.
  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Available at: [Link]

  • Al-Juboori, S. A. H., & Al-Masoudi, N. A. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry, 65(6), 423-435.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • Figshare. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • El-Faham, A., et al. (2018).
  • Goudarzi, M., et al. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Journal of Reports in Pharmaceutical Sciences, 8(1), 114-121.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2015). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of ChemTech Research, 8(12), 335-341.
  • ResearchGate. (2019). Synthesis and Antibacterial Evaluation of 1,2,3-Triazole-based Quinazolines Using Click Chemistry in the Presence of Salophen Schiff Base Ligand. Available at: [Link]

  • Taylor & Francis Online. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide.
  • MDPI. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(1), 125.
  • PubMed. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790.
  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available at: [Link]

  • PubMed. (2023). Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches. Helvetica Chimica Acta, 106(10), e202300088.
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Application Note: A Comprehensive Guide to the Synthesis of Quinoline-3-Carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4] Among the vast library of quinoline derivatives, quinoline-3-carbaldehydes, particularly 2-chloroquinoline-3-carbaldehyde, stand out as exceptionally versatile synthetic intermediates.[3][5] Their value lies in the dual reactivity of the formyl and chloro groups, which serve as handles for extensive molecular elaboration and the construction of complex fused heterocyclic systems.[1][6] This application note provides an in-depth guide to the Vilsmeier-Haack reaction, a robust and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides.[7] We will explore the underlying reaction mechanism, present a detailed and field-proven experimental protocol, offer troubleshooting guidance, and illustrate the logical workflow, thereby equipping researchers with the knowledge to reliably execute this pivotal transformation.

The Vilsmeier-Haack Reaction: Mechanistic Insights

The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a classic example of the Vilsmeier-Haack reaction's power, extending beyond simple formylation to facilitate a multicomponent chlorination, formylation, and cyclization cascade. The reaction can be conceptually divided into two primary stages.[6]

Stage 1: Formation of the Vilsmeier Reagent The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent (or Vilsmeier-Haack adduct).[6][8] The ionic character of this adduct makes it a potent agent for electrophilic substitution on activated aromatic systems.[8]

Stage 2: Electrophilic Attack, Diformylation, and Cyclization The substituted acetanilide, the nucleophile, attacks the electrophilic Vilsmeier reagent. The reaction is understood to involve the successive conversion of the acetanilide into an imidoyl chloride and then an N-(α-chlorovinyl)aniline intermediate.[7] This enamine is highly activated and undergoes a diformylation at its β-position.[7] The final step is an intramolecular electrophilic cyclization onto the aniline ring, followed by elimination, which yields the aromatic 2-chloro-3-formylquinoline product upon aqueous workup.[6][7]

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate N-(α-chlorovinyl)aniline Intermediate Vilsmeier_Reagent->Intermediate Acetanilide Substituted Acetanilide (Nucleophile) Acetanilide->Intermediate Electrophilic Attack Diformyl_Intermediate Diformylated Intermediate Intermediate->Diformyl_Intermediate Diformylation Product 2-Chloroquinoline-3-carbaldehyde Diformyl_Intermediate->Product Intramolecular Cyclization

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

This protocol details a representative synthesis using ortho-methyl acetanilide as the starting material. The principles described are broadly applicable to other substituted acetanilides, although reaction times and temperatures may require optimization.

2.1 Materials and Reagents

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • ortho-Methyl acetanilide

  • Ethyl acetate (for recrystallization)

  • Deionized water

  • Crushed ice

2.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

2.3 Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a dry 250 mL three-neck flask with a magnetic stirrer, dropping funnel, and a drying tube.

  • Add N,N-dimethylformamide (5 mL) to the flask.[9]

  • Cool the flask to 0°C in an ice-water bath. This is a critical step as the formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature prevents degradation of the reagent and minimizes side reactions.

  • Slowly add phosphorus oxychloride (18 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[9] Stir the mixture continuously. The solution will become thick and pale yellow.

Step 2: Reaction with Acetanilide Substrate

  • Once the addition of POCl₃ is complete, continue stirring at 0-5°C for an additional 15 minutes.

  • Gradually add ortho-methyl acetanilide (4 g) in small portions to the freshly prepared Vilsmeier reagent.[9] Control the rate of addition to manage any exotherm.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction Progression and Cyclization

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90°C using a heating mantle.[9]

  • Maintain this temperature and continue stirring for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9] The reaction time can vary depending on the specific substrate; electron-donating groups on the acetanilide generally lead to shorter reaction times.[6]

Step 4: Work-up and Product Isolation

  • After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing 200-300 mL of crushed ice and water with vigorous stirring.[10][11] This step hydrolyzes the reaction intermediates and precipitates the crude product. Caution: This quenching process is highly exothermic and may release HCl gas; perform in a well-ventilated fume hood.

  • Continue stirring the resulting slurry for approximately 30 minutes to ensure complete precipitation.[9]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

Step 5: Purification

  • Air-dry the crude product.

  • Recrystallize the solid from ethyl acetate to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde as a crystalline solid.[9][11]

G Start Start Prep_Vilsmeier 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prep_Vilsmeier Add_Acetanilide 2. Add Acetanilide Substrate Prep_Vilsmeier->Add_Acetanilide Reflux 3. Heat Reaction Mixture (80-90°C, 6-8 hours) Add_Acetanilide->Reflux TLC Monitor by TLC Reflux->TLC Cool 4. Cool to Room Temp. TLC->Cool Reaction Complete Quench 5. Quench in Ice Water (Hydrolysis & Precipitation) Cool->Quench Filter 6. Filter Crude Product Quench->Filter Wash 7. Wash with Water Filter->Wash Recrystallize 8. Recrystallize (from Ethyl Acetate) Wash->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental workflow for quinoline-3-carbaldehyde synthesis.

Quantitative Data Summary

The Vilsmeier-Haack reaction is effective for a range of substituted acetanilides, with yields generally being good to excellent. The specific conditions can be tailored to the substrate.

Substrate (Acetanilide)Reagent Stoichiometry (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
4-Bromoacetanilide1 : 2 : 2Reflux0.7590[12]
2-Methylacetanilide(See Protocol)80-906-860-80[9][10]
Acetanilide (unsubstituted)Varies80-90460-80[9]
4-NitroacetanilideVaries80-904-10~60[1][9]

Note: Yields are highly dependent on the purity of reagents and precise control of reaction conditions.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure or wet reagents (especially DMF).2. Incomplete formation of the Vilsmeier reagent due to improper temperature control.3. Insufficient reaction time or temperature.4. Highly deactivated acetanilide substrate (e.g., strong electron-withdrawing groups).1. Use anhydrous DMF and freshly distilled POCl₃.2. Strictly maintain the temperature at 0-5°C during the addition of POCl₃.3. Monitor the reaction by TLC and extend the reflux time if necessary.4. For deactivated substrates, consider using harsher conditions (e.g., higher temperature or longer time), but be aware of potential side reactions.
Dark, Tarry Product 1. Reaction temperature was too high, causing decomposition.2. Contamination of starting materials.1. Ensure accurate temperature monitoring and control during reflux.2. Use purified starting materials. Attempt purification of the crude product via column chromatography if recrystallization fails.
Product Fails to Precipitate 1. Insufficient hydrolysis during the work-up step.2. Product is soluble in the aqueous mixture.1. Ensure vigorous stirring during quenching and allow sufficient time for precipitation.2. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Difficult Recrystallization 1. Presence of oily impurities.2. Incorrect choice of recrystallization solvent.1. Wash the crude product thoroughly before recrystallization. Consider a pre-purification step like trituration with a non-polar solvent (e.g., hexanes).2. Test a range of solvents or solvent mixtures to find optimal conditions for crystallization.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and versatile method for synthesizing 2-chloro-3-formylquinolines from simple acetanilide precursors.[9][11] This one-pot procedure combines chlorination, formylation, and cyclization, offering a direct route to valuable synthetic building blocks. The resulting quinoline-3-carbaldehydes are pivotal intermediates for the development of novel heterocyclic compounds, which is of significant interest to researchers in medicinal chemistry and drug discovery.[3][13] By understanding the reaction mechanism and adhering to the detailed protocol and troubleshooting advice provided, scientists can reliably leverage this powerful reaction to advance their research programs.

References

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Pawar, S. D., & Bembalkar, S. R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Shaikh, I. U., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Siddappa, B. C., & Bhojya, N. H. S. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

  • Akbarzadeh, T., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. Available at: [Link]

  • Singh, U. P., & Singh, A. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry. Available at: [Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett. Referenced in: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Available at: [Link]

  • Request PDF. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • R Discovery. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. Available at: [Link]

  • Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.
  • ResearchGate. (2008). ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Boletín de la Sociedad Química de México. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Shields, B. J., & Doyle, A. G. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and significantly improve your reaction yields. We aim to provide not just procedural steps, but the causal, mechanistic insights necessary for robust and reproducible synthesis.

Synthesis Overview

The synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol is a sequential, three-step process commencing with 3,4-dimethylaniline. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Understanding the workflow is the first step toward troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Aldehyde Reduction A 3,4-Dimethylaniline B N-(3,4-dimethylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C 2-Chloro-6,7-dimethyl- quinoline-3-carbaldehyde B->C POCl₃, DMF D 2-Chloro-6,7-dimethyl- quinoline-3-methanol C->D NaBH₄, Methanol

Technical Support Center: Purification of 2-Chloro-6,7-dimethylquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-6,7-dimethylquinoline-3-methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of isolating this compound with high purity. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your purification protocols.

I. Core Principles of Purification

The purification of 2-Chloro-6,7-dimethylquinoline-3-methanol, a substituted quinoline, relies on exploiting the differences in physicochemical properties between the target compound and any present impurities. These impurities may include unreacted starting materials, byproducts from the synthesis (e.g., from Vilsmeier-Haack or similar reactions), or degradation products. The primary methods discussed herein are column chromatography and recrystallization, which are widely applicable and effective for this class of compounds.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Chloro-6,7-dimethylquinoline-3-methanol in a question-and-answer format.

Issue 1: Low Recovery from Silica Gel Column Chromatography

  • Question: I am experiencing significant loss of my compound on the silica gel column. What could be the cause and how can I mitigate this?

  • Answer: Low recovery from a silica gel column can stem from several factors related to the acidic nature of silica or the polarity of the compound and eluent.

    • Causality: The quinoline nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption. Additionally, the hydroxyl group in your molecule can participate in strong hydrogen bonding with the stationary phase.

    • Troubleshooting Steps:

      • Deactivate the Silica Gel: Before packing the column, you can co-slurry the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in your eluent. This will neutralize the acidic sites on the silica.

      • Optimize the Mobile Phase:

        • Increase the polarity of your eluent. A gradual increase in the proportion of a polar solvent like ethyl acetate in a non-polar solvent such as hexane or petroleum ether can help to overcome the strong interactions between your compound and the silica gel.[1]

        • Consider adding a small amount of a more polar solvent, like methanol (0.5-2%), to your eluent system. This can be particularly effective in eluting highly polar compounds.

      • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested on a small scale first.

Issue 2: Co-elution of Impurities during Column Chromatography

  • Question: An impurity is co-eluting with my product on the column. How can I improve the separation?

  • Answer: Achieving good separation is critical for obtaining a pure product. Co-elution suggests that the impurity has a similar polarity to your target compound.

    • Causality: The resolving power of your chromatography system is insufficient to separate the compounds. This could be due to an inappropriate solvent system or improper column packing.

    • Troubleshooting Steps:

      • Fine-tune the Eluent System: The choice of eluent is crucial. Experiment with different solvent systems using Thin Layer Chromatography (TLC) first. A good solvent system will give your product an Rf value of approximately 0.2-0.35 on the TLC plate.[2] Try solvent mixtures with different selectivities, for example, replacing ethyl acetate with dichloromethane or ether.

      • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.

      • Column Dimensions and Packing:

        • Use a longer and narrower column for better resolution.

        • Ensure the column is packed uniformly to avoid channeling.

      • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.

Issue 3: Difficulty in Inducing Crystallization during Recrystallization

  • Question: My compound oils out or fails to crystallize from the solution upon cooling. What should I do?

  • Answer: This is a common issue, especially with compounds that have moderate melting points or when residual impurities are present.

    • Causality: The solution is likely supersaturated, or impurities are inhibiting the formation of a crystal lattice. The chosen solvent may also be too good a solvent for your compound.

    • Troubleshooting Steps:

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to act as a template for crystallization.

      • Optimize the Solvent System:

        • If the compound is too soluble, you may need to use a solvent in which it is less soluble.

        • Consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can often lead to the formation of an oil.

      • Purity of the Crude Material: If significant impurities are present, they can interfere with crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.

III. Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography of 2-Chloro-6,7-dimethylquinoline-3-methanol?

    • A1: Based on structurally similar compounds, a good starting point for the mobile phase is a mixture of ethyl acetate and petroleum ether or hexane.[1][3] You can start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity while monitoring the separation on TLC.

  • Q2: How can I effectively remove colored impurities?

    • A2: Colored impurities, often high molecular weight byproducts, can sometimes be removed by treating a solution of your crude product with activated charcoal.[4] Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly. Recrystallization is also often effective at excluding colored impurities from the crystal lattice.[5]

  • Q3: My purified compound appears as a white solid. How can I confirm its purity?

    • A3: Purity should be assessed using multiple analytical techniques.

      • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

      • Melting Point Analysis: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.

      • Spectroscopic Methods:

        • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of your compound and can reveal the presence of impurities.

        • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

        • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity.

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: Yes, reverse-phase chromatography is a viable option, especially for compounds that are highly polar or difficult to purify using normal-phase (silica) chromatography. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. The most polar compounds will elute first.[2]

IV. Data Presentation & Protocols

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Eluent System (Starting Point)Notes
TLC/Flash Chromatography Silica GelEthyl Acetate / Hexane (or Petroleum Ether)Start with a 10:90 ratio and increase the polarity of ethyl acetate.[1][3]
Dichloromethane / MethanolFor more polar impurities. Start with 1-2% methanol.
Neutral AluminaEthyl Acetate / HexaneUseful if the compound is sensitive to acidic silica.
Reverse-Phase HPLC C18Acetonitrile / Water or Methanol / WaterA gradient elution is often most effective.
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of 0.2-0.35 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-Chloro-6,7-dimethylquinoline-3-methanol in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the target compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Chloroform or an alcohol/water mixture could be good starting points.[1][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the flask or adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

V. Visualization of Workflows

Diagram 1: Decision Tree for Chromatography Troubleshooting

chromatography_troubleshooting start Crude Product tlc Run TLC with EtOAc/Hexane start->tlc rf_check Rf of Product? tlc->rf_check column Run Column Chromatography rf_check->column Rf ≈ 0.2-0.35 low_rf Increase Polarity (more EtOAc) rf_check->low_rf < 0.2 high_rf Decrease Polarity (less EtOAc) rf_check->high_rf > 0.35 separation_check Good Separation? column->separation_check streaking Streaking/ Poor Recovery column->streaking low_rf->tlc high_rf->tlc pure_product Pure Product separation_check->pure_product Yes co_elution Co-elution of Impurity separation_check->co_elution No change_solvent Try Different Solvent System (e.g., DCM/MeOH) co_elution->change_solvent gradient Use Gradient Elution co_elution->gradient change_solvent->tlc gradient->column add_base Add 0.1% Et3N to Eluent streaking->add_base alumina Try Neutral Alumina Column streaking->alumina add_base->column alumina->column

Caption: Decision-making workflow for troubleshooting column chromatography.

Diagram 2: Recrystallization Optimization Flowchart

recrystallization_troubleshooting start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool outcome Result? cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Compound Oils Out outcome->oiling_out Failure no_crystals No Crystals Form outcome->no_crystals Failure end Pure Crystals crystals->end reheat Reheat and Add More 'Good' Solvent oiling_out->reheat slow_cool Cool Even Slower oiling_out->slow_cool purify_further Pre-purify by Column Chromatography oiling_out->purify_further scratch Scratch Flask/ Add Seed Crystal no_crystals->scratch mixed_solvent Try Mixed Solvent System no_crystals->mixed_solvent no_crystals->purify_further reheat->cool scratch->outcome mixed_solvent->start purify_further->start

Caption: Troubleshooting flowchart for optimizing recrystallization.

VI. References

  • Roopan, S. M., Khan, F. R. N., Jin, J. S. (2011). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from

  • Khan, F. R. N., Roopan, S. M., Kumar, R. S., Basha, S. H. S., & Ng, S. W. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1633. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Retrieved from

  • Professor Dave Explains. (2020, October 2). Performing Column Chromatography [Video]. YouTube. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]

  • Ito, Y., Chen, G., & Onishi, M. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(19), 4153-4158. [Link]

  • International Journal of Fundamental and Molecular Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 2(1). [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1317-1345. [Link]

  • Roopan, S. M., Khan, F. R. N., & Ng, S. W. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1430. [Link]

Sources

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in classical quinoline syntheses such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

General FAQs

Q: My purification process is complicated by byproducts with similar polarity to my target quinoline. What general purification strategies are effective?

A: Quinoline and its derivatives are basic compounds. This property can be exploited for purification.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid solution (e.g., 10% HCl). The basic quinoline will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral or acidic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will precipitate the purified quinoline, which can then be extracted with an organic solvent, dried, and concentrated.[1]

  • Chromatography: For challenging separations, column chromatography on silica gel or alumina is often effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common approach.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

Method-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

Q1: My Skraup reaction is extremely vigorous and hard to control, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

A1: The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often described as "tar."[1] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][4][5]

Causality Workflow:

Glycerol Glycerol Acrolein Acrolein Formation Glycerol->Acrolein Dehydration H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Acrolein Exotherm Rapid, Uncontrolled Exotherm Acrolein->Exotherm Polymerization Acrolein Polymerization Exotherm->Polymerization Drives Tar Tar Formation & Low Yield Polymerization->Tar

Caption: Uncontrolled dehydration of glycerol leads to rapid polymerization.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reaction Moderator Add a moderator like ferrous sulfate (FeSO₄) or boric acid before adding sulfuric acid.[1][5]Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from becoming too violent.[1][2] This allows for better temperature control and minimizes charring.
Reagent Addition Add the concentrated sulfuric acid slowly and in portions, with efficient stirring and cooling.This prevents the rapid, uncontrolled dehydration of glycerol to acrolein, which is the primary cause of the violent exotherm.[5]
Temperature Control Gently heat the mixture to initiate the reaction. Once it starts, remove the external heat source and apply cooling if necessary to maintain control.[5]The reaction is highly exothermic. Overheating will accelerate side reactions, leading to extensive tar formation.[5]

Detailed Protocol for a Controlled Skraup Synthesis:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add the aniline, glycerol, nitrobenzene, and ferrous sulfate (FeSO₄).

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. Monitor the temperature closely.

  • Initiation: Gently heat the mixture. If the reaction becomes too vigorous, immediately cool the flask in an ice bath.[5]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.[5]

  • Purification: Make the solution alkaline with sodium hydroxide solution. The quinoline can then be isolated by steam distillation or solvent extraction.[5]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]

Q2: My Doebner-von Miller reaction is giving a very low yield, and I'm isolating a gummy, polymeric material. What is the likely cause?

A2: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[5] This side reaction consumes the carbonyl compound, preventing it from reacting with the aniline to form the desired quinoline.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst Choice Use a milder Lewis or protic acid catalyst. While strong acids like H₂SO₄ or HCl are traditional, exploring alternatives like trifluoroacetic acid (TFA) may be beneficial.[7]Strong acids can aggressively promote the polymerization of the α,β-unsaturated carbonyl compound.[5]
Reactant Addition Add the α,β-unsaturated carbonyl compound slowly to the stirred solution of the aniline and acid.This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction with the aniline over self-polymerization.[5]
Biphasic System Consider a biphasic reaction medium (e.g., water/toluene).Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization in the acidic aqueous phase and improve yields.[5]

Q3: I am using an unsymmetrical α,β-unsaturated ketone. Am I likely to see isomeric byproducts?

A3: Yes, the regioselectivity can be an issue. The reaction can proceed through two main pathways: a 1,4-conjugate addition of the aniline to the unsaturated system, or the formation of a Schiff base followed by cyclization.[7] The predominant pathway and resulting isomer can be influenced by the specific substrates and reaction conditions. For 3-substituted α,β-unsaturated carbonyl compounds, the reaction typically yields 2-substituted quinolines.[7]

Regioselectivity Pathways:

Reactants Aniline + α,β-Unsaturated Carbonyl Pathway1 Route I: 1,4-Conjugate Addition Reactants->Pathway1 Pathway2 Route II: Schiff Base Formation Reactants->Pathway2 Product1 2-Substituted Quinoline (Often Major) Pathway1->Product1 Cyclization & Oxidation Product2 4-Substituted Quinoline (Often Minor) Pathway2->Product2 Cyclization & Oxidation

Caption: Competing pathways in the Doebner-von Miller reaction.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[8][9]

Q4: My Combes synthesis with a meta-substituted aniline is producing a mixture of quinoline isomers. How can I control the regioselectivity?

A4: The cyclization step in the Combes synthesis is an electrophilic aromatic substitution, and the position of cyclization is directed by the substituents on the aniline ring. For a meta-substituted aniline, cyclization can occur at either the ortho or para position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Steric Hindrance Use a bulkier acid catalyst or introduce bulky groups on the β-diketone.Steric hindrance can disfavor cyclization at the more crowded ortho position, thus favoring the formation of the 7-substituted isomer.
Catalyst Choice Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better regioselectivity than sulfuric acid.[9]The nature of the acid catalyst can influence the transition state of the cyclization step, thereby affecting the isomeric ratio.
Substituent Effects Electron-donating groups on the aniline will activate the ring and may lead to lower selectivity, while strongly electron-withdrawing groups can inhibit the cyclization altogether.[8]The electronic properties of the aniline substituent directly impact the electrophilic aromatic substitution step.
The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][10]

Q5: I am performing a Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone) and I am getting a mixture of products that are difficult to separate. How can I improve the selectivity?

A5: This is a classic regioselectivity problem in the Friedländer synthesis.[11] The 2-aminoaryl carbonyl can condense with either the methyl or the methylene group of the unsymmetrical ketone, leading to two different quinoline products.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst and Conditions The choice of base or acid catalyst can influence which enolate of the unsymmetrical ketone is formed (thermodynamic vs. kinetic), thereby directing the regioselectivity. Base-catalyzed reactions often proceed by refluxing in an aqueous or alcoholic solution.[12]The reaction conditions dictate the preferred site of condensation. For example, using specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[11]
Substrate Modification Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to favor condensation at a specific site.[11]This pre-functionalization of the ketone can lock in the desired regiochemistry before the condensation step.

Q6: My base-catalyzed Friedländer reaction has a low yield, and I see byproducts that are not the other quinoline isomer. What could they be?

A6: Under basic conditions, the ketone starting material can undergo a self-aldol condensation.[1][11] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thus reducing the yield of the quinoline product.

Troubleshooting & Optimization:

RecommendationRationale
Use an Iminophosphorane Analogue Instead of the 2-aminoaryl ketone, use its corresponding iminophosphorane (a Wittig-type reagent).
Slow Addition of Ketone Add the ketone slowly to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and the base.

References

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Patil, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals, 45(1), 1299-1329.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved January 28, 2026, from [Link]

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4676-4684.
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(5), 1583.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250.
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved January 28, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024).
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved January 28, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-703.
  • Patil, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1299-1329.
  • International Journal for Multidisciplinary Research. (2025).
  • ResearchGate. (2025). Mechanism for the Friedländer reaction under acidic conditions showing... Retrieved January 28, 2026, from [Link]

  • Salehzadeh, H., & Rostami Bigdelia, Z. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 27(12).

Sources

Technical Support Center: Protocol for Scaling-Up the Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scaled-up synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol, complete with troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol. This document provides a comprehensive, field-tested protocol for scaling up the synthesis from laboratory to pilot scale. It is designed to be a self-validating system, explaining the causality behind experimental choices and offering robust troubleshooting solutions to common challenges encountered during the process.

Overview of the Synthetic Strategy

The synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol is a two-step process. The first, and most critical, step is the formation of the key intermediate, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. The second step involves the selective reduction of the aldehyde group to the corresponding primary alcohol.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] In this specific application, it facilitates a one-pot cyclization, chlorination, and formylation of an N-arylacetamide to yield the desired quinoline scaffold.[2][3] Careful control of this step is paramount for the overall success and yield of the synthesis, especially during scale-up.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Selective Reduction A N-(3,4-dimethylphenyl)acetamide C 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde A->C Reaction at 60-90°C B Vilsmeier Reagent (POCl₃ + DMF) B->C D 2-Chloro-6,7-dimethylquinoline-3-methanol (Final Product) C->D NaBH₄ Methanol/DCM G Start Low Yield in Step 1? Q1 Are Reagents Anhydrous? Start->Q1 Check Q2 Was Reagent Formation Controlled (0-5°C)? Q1->Q2 Yes Sol1 Use Fresh/Distilled DMF and POCl₃ Q1->Sol1 No Q3 Was Reaction Heated Sufficiently (Time/Temp)? Q2->Q3 Yes Sol2 Improve Cooling; Slow Down POCl₃ Addition Q2->Sol2 No Sol3 Increase Reaction Time; Confirm Completion by TLC Q3->Sol3 No

Sources

Technical Support Center: Analytical HPLC Method Development for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the analysis of quinoline derivatives by High-Performance Liquid Chromatography (HPLC). Quinolines are a fascinating and vital class of heterocyclic compounds, pivotal in pharmaceutical development and material science.[1][2] However, their inherent basicity and structural diversity can present unique challenges during HPLC method development.

This guide is structured from my field experience to move beyond simple protocols. It aims to provide you with the causal logic behind experimental choices, empowering you to not only follow a method but to intelligently troubleshoot and adapt it. We will explore the foundational principles, systematically build a method, and then address the specific, practical issues you are likely to encounter at the bench.

Part 1: Frequently Asked Questions (FAQs) - The Starting Line

This section addresses the most common initial questions researchers have when beginning method development for quinoline derivatives.

Q1: What is the biggest challenge when analyzing quinoline derivatives with HPLC?

A: The primary challenge stems from the basic nitrogen atom in the quinoline ring system.[3] On traditional silica-based reversed-phase columns, this basic site can interact strongly with acidic residual silanols on the silica surface. This secondary interaction is a leading cause of significant peak tailing, poor peak shape, and sometimes irreversible adsorption.[4] Modern, high-purity, end-capped columns are designed to minimize these interactions, but careful method development is still crucial.

Q2: What is a good starting point for column selection?

A: A high-purity, end-capped C18 column is the universal starting point for most reversed-phase applications, including quinolines.[5] However, to maximize your chances of success and minimize peak tailing, select a column specifically marketed for good performance with basic compounds. If a standard C18 does not provide adequate selectivity, columns with different stationary phases can be explored.[6]

Table 1: Comparison of Common HPLC Stationary Phases for Quinoline Analysis

Stationary PhasePrimary InteractionBest Suited ForPotential AdvantagesConsiderations
C18 (Octadecyl) HydrophobicGeneral-purpose screening, separation of non-polar to moderately polar quinolines.High retention, widely available, extensive literature support.Can show peak tailing for basic quinolines if not properly end-capped.
C8 (Octyl) HydrophobicModerately polar quinolines, or when C18 provides excessive retention.Less retention than C18, potentially faster analysis times.Similar peak tailing risks as C18 without proper mobile phase control.
Phenyl-Hexyl Hydrophobic, π-πAromatic quinolines, especially those with other aromatic substituents.Offers alternative selectivity based on π-π interactions with the phenyl rings.[7]Selectivity changes can be subtle; requires empirical testing.
Cyano (CN) Weak Hydrophobic, Dipole-DipolePolar quinolines, isomers.Can be used in both reversed-phase and normal-phase modes. Offers unique selectivity for compounds with polar functional groups.[7]Generally less retentive and less stable at pH extremes than alkyl phases.

Q3: What mobile phase composition should I start with?

A: For a reversed-phase separation, a simple starting point is a gradient of water and acetonitrile (MeCN).[8][9] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shapes for basic compounds. The most critical component, however, is the pH of the aqueous portion of your mobile phase.

Q4: Why is mobile phase pH so important for quinolines?

A: Mobile phase pH controls the ionization state of your quinoline derivative, which directly impacts retention and peak shape.[10] Since quinolines are basic, a low-pH mobile phase (e.g., pH 2.5-3.5) will protonate the nitrogen atom.[11] This positive charge prevents the analyte from interacting with residual silanols on the column, leading to significantly improved, symmetrical peaks.[3] Conversely, at neutral or high pH, the quinoline is in its free base form and is more likely to exhibit strong peak tailing.

Q5: Which buffer should I use to control the pH?

A: The choice depends on your detector.

  • For UV Detection: A simple mobile phase of 0.1% phosphoric acid or 0.1% formic acid in water is an excellent starting point.[8][12] These provide a low pH and are easy to prepare.

  • For Mass Spectrometry (MS) Detection: You MUST use a volatile buffer. Non-volatile buffers like phosphate will precipitate in the MS source.[13] Use 0.1% formic acid or 10 mM ammonium formate adjusted to the target pH with formic acid.[12][13]

Part 2: A Systematic Approach to Method Development

Effective method development is not random; it's a logical workflow. The goal is to first find conditions that retain and elute all analytes, and then to optimize the separation for the required resolution and analysis time.

MethodDevelopmentWorkflow cluster_optimize Optimization Strategies Define 1. Define Analytical Goal (e.g., Purity, Quantification, Isomer Sep.) Scout 2. Initial Scouting Run (Fast Gradient, C18 Column, Low pH) Define->Scout Evaluate 3. Evaluate Results (Retention, Peak Shape, Resolution) Scout->Evaluate Good Sufficient Separation? Evaluate->Good Optimize 4. Optimize Separation Opt_Gradient Adjust Gradient Slope Optimize->Opt_Gradient Opt_pH Modify Mobile Phase pH Optimize->Opt_pH Opt_Column Screen Alternative Column Chemistries Optimize->Opt_Column Opt_Temp Change Column Temperature Optimize->Opt_Temp Validate 5. Validate Method (ICH Guidelines) Good->Optimize No Good->Validate Yes Opt_Gradient->Evaluate Re-evaluate Opt_pH->Evaluate Re-evaluate Opt_Column->Evaluate Re-evaluate Opt_Temp->Evaluate Re-evaluate

Caption: A systematic workflow for HPLC method development.

Protocol: Generic Gradient Scouting Run

This protocol is designed to quickly determine the approximate retention characteristics of your quinoline derivatives.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm (or similar dimensions).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD), monitor at a relevant wavelength (e.g., 254 nm and max absorbance).

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)%B
0.05
15.095
17.095
17.15
20.05
Part 3: Troubleshooting Guides

This section uses a direct Q&A format to address specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Q: My quinoline peaks are showing severe tailing, even on a C18 column. What is the cause and how do I fix it?

A: This is the classic problem for basic compounds. The cause is the interaction between the lone pair of electrons on the quinoline's nitrogen and acidic residual silanols on the column's silica backbone.[3] This leads to a secondary, undesirable retention mechanism.

TailingTroubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH low? (e.g., 2.5 - 3.5) Start->CheckpH LowerpH Action: Lower pH Use 0.1% Formic or Phosphoric Acid CheckpH->LowerpH No CheckColumn Is the column a high-purity, end-capped phase for basic compounds? CheckpH->CheckColumn Yes Resolved Peak Shape Improved LowerpH->Resolved SwitchColumn Action: Switch Column Choose a modern, high-purity C18 or alternative selectivity (e.g., Phenyl) CheckColumn->SwitchColumn No CheckOverload Is the sample concentration too high? (Mass Overload) CheckColumn->CheckOverload Yes SwitchColumn->Resolved DiluteSample Action: Dilute Sample Inject a 1:10 or 1:100 dilution CheckOverload->DiluteSample Yes CheckOverload->Resolved No, problem persists. Contact column vendor. DiluteSample->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Causality Explained:

  • Lowering pH: By operating at a pH well below the pKa of the quinoline nitrogen (typically 4-5), you ensure the molecule is predominantly in its protonated, cationic form. This positively charged ion is repelled by any residual protonated silanols and shielded from interacting with deprotonated silanols, resulting in a symmetrical peak.[3][14]

  • High-Performance Columns: Modern columns use extremely pure silica with far fewer acidic metal contaminants and employ advanced bonding and end-capping techniques to physically block the majority of the remaining silanols. This reduces the number of sites available for undesirable interactions.

Issue 2: Poor Resolution

Q: I have two quinoline isomers that are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them?

A: Improving resolution requires manipulating one of the three factors in the fundamental resolution equation: efficiency (N), selectivity (α), or retention (k).[15] Selectivity is often the most powerful tool.

Table 2: Strategies for Improving Resolution

StrategyParameter AffectedHow to ImplementScientific Rationale
Increase Efficiency N Switch to a column with smaller particles (e.g., 5 µm → 3 µm or sub-2 µm).[16]Smaller particles provide more theoretical plates per unit length, leading to sharper peaks that are easier to resolve.
Change Organic Solvent α (Selectivity) Switch from Acetonitrile to Methanol (or vice-versa).[17]Acetonitrile and methanol have different properties (dipole moment, proton acceptor/donor capabilities) and will interact differently with your analytes and the stationary phase, altering relative retention times.
Change Stationary Phase α (Selectivity) Switch from a C18 to a Phenyl or Cyano column.[7]This introduces different retention mechanisms (e.g., π-π interactions on a Phenyl phase), which can dramatically change the elution order and improve separation of structurally similar compounds.
Adjust Gradient Slope k (Retention) Decrease the gradient slope (e.g., from 5-95% in 15 min to 5-95% in 30 min).A shallower gradient increases the time analytes spend in the mobile phase composition where they are most likely to be resolved, effectively increasing peak-to-peak separation.
Issue 3: No or Poor Retention

Q: My quinoline derivative is very polar and elutes at or near the void volume (t0). How can I increase its retention?

A: This is a common problem for quinolines that have been modified with highly polar functional groups (e.g., hydroxyls, carboxyls).[18]

  • Reduce Mobile Phase Strength: The most straightforward approach is to decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. Start with a very shallow gradient, for example, 0-20% B over 15 minutes, or even run isocratically with a very low %B (e.g., 2-5%).

  • Ensure Correct pH: For quinoline carboxylic acids, the mobile phase pH is critical. To retain a carboxylic acid on a reversed-phase column, the pH should be below its pKa to keep it in the neutral, more hydrophobic form.[19] If your mobile phase pH is too high, the carboxyl group will be deprotonated and highly polar, leading to poor retention.

  • Consider an Alternative Mode: If your compound is extremely polar and still not retained even in 100% aqueous mobile phase, reversed-phase may not be the appropriate technique. You may need to explore Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase to retain very polar analytes.

Part 4: Method Validation

Once your method is optimized, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20][21]

Q: What are the key parameters I need to assess during method validation?

A: For a quantitative impurity or assay method, the core validation parameters include:[22]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by preparing a series of standards at different concentrations and plotting the response versus concentration.

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with a known amount of analyte at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trial).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±0.2 unit change in pH, ±2°C change in temperature).

Each of these parameters has specific experimental requirements and acceptance criteria outlined in the ICH guidelines.[23][24]

References
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Loiseau, P. M., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Luo, M., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Zou, T., et al. (2015). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Agilent Technologies.
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  • Wang, Y., et al. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
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  • Phenomenex. (2024).
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  • Gendle, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Biotage. (2023).
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  • Kráľová, K., et al. (2007). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity.
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  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues.
  • Tindall, G. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Pharmaguideline. (2024).
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  • Luo, M., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Publishing.
  • LoBrutto, R., et al. (2001). pH/Organic solvent double-gradient reversed-phase HPLC.
  • Shimadzu.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Phenomenex. HPLC Troubleshooting Guide.
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  • Li, W., et al. (2020).
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Element Lab Solutions. (2018). Column Selection for HPLC Method Development.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for determining the purity of 2-Chloro-6,7-dimethylquinoline-3-methanol, a substituted quinoline derivative with potential applications in medicinal chemistry. We will delve into the rationale behind selecting High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique, offer a detailed, validated experimental protocol, and compare its performance against alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

The Criticality of Purity in Drug Discovery

Quinolines and their derivatives are a significant class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] The biological activity of these molecules is intrinsically linked to their precise chemical structure. The presence of even minute quantities of impurities—arising from the synthesis, degradation, or storage of the active pharmaceutical ingredient (API)—can have profound and often detrimental effects on efficacy and safety.[2] Therefore, the development of a robust, sensitive, and specific analytical method for purity determination is not merely a quality control checkpoint but a fundamental aspect of drug development.[3]

Understanding Potential Impurities in the Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol

A comprehensive purity analysis begins with a theoretical understanding of the potential impurities that may be present. The synthesis of 2-chloro-3-(hydroxymethyl)quinolines often proceeds via a two-step process: a Vilsmeier-Haack reaction to form the 2-chloro-3-formylquinoline precursor, followed by reduction of the aldehyde to the corresponding alcohol.[4]

The Vilsmeier-Haack reaction typically employs a substituted acetanilide (in this case, 3,4-dimethylacetanilide), phosphorus oxychloride (POCl₃), and a formylating agent like N,N-dimethylformamide (DMF).[4] The subsequent reduction of the aldehyde can be achieved with a reducing agent such as sodium borohydride.[5] This synthetic pathway informs the likely process-related impurities:

  • Unreacted Starting Materials: Residual 3,4-dimethylacetanilide.

  • Intermediates: The aldehyde precursor, 2-chloro-6,7-dimethylquinoline-3-carbaldehyde.

  • Side-Reaction Products:

    • Isomeric Impurities: If the initial 3,4-dimethylaniline used to prepare the acetanilide is impure, regioisomers of the final product may form.[6]

    • De-chlorinated Impurity: Loss of the chlorine atom at the 2-position can occur, particularly during reductive steps.[7]

    • Over-oxidation Product: The aldehyde intermediate can be oxidized to the corresponding carboxylic acid, 2-chloro-6,7-dimethylquinoline-3-carboxylic acid, especially if exposed to oxidizing conditions.

    • Cannizzaro Reaction Byproducts: Under certain pH conditions, the aldehyde precursor can undergo a Cannizzaro reaction, disproportionating into the alcohol (the desired product) and the carboxylic acid.[8]

Primary Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the comprehensive purity profiling of 2-Chloro-6,7-dimethylquinoline-3-methanol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Mass Spectrometry (MS) detector is the method of choice.[9] This hyphenated technique offers an unparalleled combination of high-resolution separation and definitive identification.[10]

Why HPLC-MS?

  • High-Resolution Separation (HPLC): RP-HPLC provides excellent separation of the main compound from closely related impurities, which often have similar chemical structures.[11]

  • Sensitivity (HPLC with UV/DAD): A Diode Array Detector (DAD) or a multi-wavelength UV detector allows for the sensitive detection of chromophoric molecules like quinolines and provides preliminary information about the homogeneity of a peak.

  • Definitive Identification (MS): The mass spectrometer provides molecular weight information for the parent compound and any detected impurities. Furthermore, fragmentation analysis (MS/MS) can elucidate the structure of unknown impurities, which is critical for a thorough impurity profile.[12]

  • Stability-Indicating Power: A well-developed HPLC method can separate the parent drug from its degradation products, making it a "stability-indicating method" (SIM).[13][14] This is crucial for assessing the stability of the compound under various stress conditions.[11]

Experimental Workflow for HPLC-MS Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol.

HPLC-MS Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Processing & Interpretation cluster_report Reporting start Weigh Analyte and Reference Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject onto RP-HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/DAD and MS Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Impurities by MS and MS/MS detect->identify calculate Calculate Purity (% Area) integrate->calculate report Generate Certificate of Analysis calculate->report identify->report

Caption: Workflow for HPLC-MS Purity Analysis

Detailed Step-by-Step HPLC-MS Protocol

This protocol outlines a starting point for the development of a validated stability-indicating HPLC-MS method.

1. Materials and Reagents:

  • 2-Chloro-6,7-dimethylquinoline-3-methanol sample

  • Reference standard of 2-Chloro-6,7-dimethylquinoline-3-methanol (of known purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or ammonium formate/acetate for pH adjustment)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good hydrophobic retention for quinoline derivatives. The smaller particle size enhances resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ion electrospray ionization and helps to achieve sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency.
Gradient 10% B to 95% B over 15 minA gradient elution is necessary to elute impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 2 µLA small injection volume minimizes peak broadening.
DAD Wavelength 254 nm, 280 nm, and scan 210-400 nmMonitoring at multiple wavelengths and collecting the full spectrum aids in peak tracking and identification.

4. Mass Spectrometry Conditions (Starting Point):

ParameterRecommended ConditionRationale
Ionization Mode ESI PositiveThe nitrogen atom in the quinoline ring is readily protonated.
Scan Range m/z 100 - 1000To cover the expected molecular weights of the parent compound and potential impurities/dimers.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Drying Gas Temp. 350 °CTo ensure efficient desolvation of the eluent.
Drying Gas Flow 10 L/minTo facilitate the evaporation of the mobile phase.

5. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

6. Forced Degradation Studies (for method validation as stability-indicating): To ensure the method can separate the active compound from its degradation products, forced degradation studies should be performed.[11][15]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and cool white fluorescent light for a specified duration as per ICH Q1B guidelines.

Analyze the stressed samples alongside a control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Comparison with Alternative Purity Analysis Techniques

While HPLC-MS is the gold standard for comprehensive impurity profiling, other techniques can provide valuable, albeit different, information about the purity of a compound.

TechniquePrincipleAdvantagesDisadvantages
HPLC-MS Chromatographic separation followed by mass-based detection and identification.High sensitivity and specificity; separates and identifies individual impurities; stability-indicating.[2][10]Requires reference standards for quantification; can be complex to develop and validate.
Quantitative NMR (qNMR) Compares the integral of a specific proton signal of the analyte to that of a certified internal standard.Provides a direct measure of absolute purity without needing a reference standard of the analyte itself; non-destructive.[5]Lower sensitivity than HPLC; may not detect impurities that lack suitable proton signals or if signals overlap; does not separate impurities.
Differential Scanning Calorimetry (DSC) Measures the change in heat flow to a sample as it is heated, providing a melting point and a purity value based on melting point depression.Fast analysis; requires a small amount of sample; provides an estimate of total eutectic impurities.[12][16]Only applicable to crystalline solids with a sharp melting point; purity must generally be >98%; does not identify individual impurities.[16][17]
Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the stage of development and the specific question being asked. The following diagram illustrates how these techniques can be used complementarily.

Analytical Techniques Relationship cluster_dev Development Stage cluster_tech Analytical Technique early Early Stage Synthesis qnmr qNMR (Absolute Purity) early->qnmr Purity Check dsc DSC (Total Eutectic Impurities) early->dsc Crystallinity & Purity mid Process Optimization hplcms HPLC-MS (Impurity Profile & Identification) mid->hplcms Track Impurities late Final Product Release late->qnmr Orthogonal Purity late->hplcms Comprehensive Analysis

Caption: Complementary Use of Analytical Techniques

Conclusion

The purity analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol is a critical step in its development for any research or commercial application. A well-developed and validated stability-indicating HPLC-MS method stands as the most comprehensive approach, providing not only a precise purity value but also the identification and quantification of process-related impurities and degradation products. While techniques like qNMR and DSC offer valuable orthogonal information, particularly for absolute purity determination and the assessment of crystalline solids, they do not replace the detailed impurity profile generated by HPLC-MS. By understanding the synthetic pathway and potential degradation routes, and by employing a systematic approach to method development and validation, researchers can ensure the quality, safety, and efficacy of this promising quinoline derivative.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Al-Ostath, R. A., El-Sayed, N. N. E., & El-Ashry, E. S. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25.

  • Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10(2), 143-148.

  • Siddappa, B., & Boovanahalli, S. K. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(6), 1357-1362.

  • Vielma, A., et al. (2016). Forced degradation studies of a new antileishmanial agent. Journal of Chemical and Pharmaceutical Research, 8(8), 697-702.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). SiliCycle.

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.

  • Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments.

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238.

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2017). ResearchGate.

  • Identification and synthesis of impurities formed during sertindole preparation. (2004). Arkivoc.

  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2015). ResearchGate.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). LinkedIn.

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  • Review on Forced Degradation Studies. (2020). International Journal of Innovative Science and Research Technology.

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (2017). Longdom Publishing.

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (2013). Molecules.

  • Preparation of 2-chloro-3-cyano-quinolines. (1985). Google Patents.

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A Comparative Guide to the Structural Elucidation of 2-Chloro-6,7-dimethylquinoline-3-methanol: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the solid-state structural analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol, a quinoline derivative of significant interest. We will explore the nuances of its crystallographic analysis, drawing upon data from closely related analogs, and contrast this powerful technique with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for characterizing novel chemical entities.

The Imperative of Structural Verification

2-Chloro-6,7-dimethylquinoline-3-methanol belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.[1] The substituent pattern on the quinoline core dictates its pharmacological profile, making unambiguous structural confirmation a critical step in the development pipeline. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for revealing the precise spatial arrangement of atoms, bond lengths, and angles.

X-ray Crystallography: An Unambiguous Approach

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the molecule's physicochemical properties. Below, we outline a comprehensive protocol for the X-ray crystallographic analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol, with supporting data extrapolated from analogous structures.

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification:

The synthesis of the title compound can be achieved through established routes for quinoline derivatives. A common approach involves the Vilsmeier-Haack reaction on an appropriate acetanilide to form the quinoline core, followed by chlorination using reagents like phosphorus oxychloride and subsequent reduction of a formyl group to the methanol moiety.[2][3] Purification is typically achieved by column chromatography followed by recrystallization.

2. Crystallization:

Obtaining single crystals of sufficient quality is often the most challenging step. For quinoline derivatives, slow evaporation of a saturated solution is a widely successful technique.[4]

  • Solvent Selection: A solvent system of hexane and ethyl acetate (1:1 v/v) has proven effective for similar chloro-quinoline derivatives.[5] Alternatively, slow cooling of a saturated solution in methanol or ethanol can be explored.[6]

  • Procedure:

    • Dissolve the purified compound in the chosen solvent or solvent mixture, gently warming if necessary to achieve saturation.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly in a loosely covered vial at a constant temperature (e.g., 40 °C ± 2 °C).[7]

    • Monitor for the formation of well-defined, transparent crystals over several days.

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD detector.

  • Instrumentation: An Oxford Xcalibur Eos(Nova) CCD diffractometer or similar instrument with a Mo Kα radiation source (λ = 0.71073 Å) is appropriate.[8][9]

  • Data Collection Strategy: Data is typically collected at a controlled temperature (e.g., 290-295 K) using ω scans.[8][9]

4. Structure Solution and Refinement:

The collected diffraction data is processed to solve and refine the crystal structure.

  • Software: Programs like CrysAlis PRO are used for data reduction and absorption correction.[9] The structure is solved using direct methods and refined by full-matrix least-squares on F².

Anticipated Crystallographic Data

Based on the crystallographic data of (2-Chloro-8-methylquinolin-3-yl)methanol and (2-Chloro-6-methylquinolin-3-yl)methanol, we can anticipate the following parameters for 2-Chloro-6,7-dimethylquinoline-3-methanol.[8][9]

ParameterExpected ValueRationale/Significance
Crystal System MonoclinicCommon for this class of planar organic molecules.
Space Group P2₁/cA frequently observed space group for centrosymmetric monoclinic crystals.
Unit Cell Dimensions a ≈ 14-15 Å, b ≈ 4.6 Å, c ≈ 14-15 Å, β ≈ 96-104°These dimensions accommodate the planar quinoline rings and allow for intermolecular interactions.
Molecules per Unit Cell (Z) 4Consistent with the packing of four molecules in the P2₁/c space group.
Calculated Density (Dx) ~1.4 g/cm³Reflects the efficient packing of the molecules in the crystal lattice.
Intermolecular Interactions O—H⋯O hydrogen bonds, C—H⋯π interactions, π–π stackingThese non-covalent interactions are crucial for the stability of the crystal packing.[8][9] The centroid–centroid distance for π–π stacking is expected to be around 3.7 Å.[9]
Visualizing the Workflow

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Direct Methods Data_Collection->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and chemical environment of atoms in a molecule.[10]

  • ¹H and ¹³C NMR: These experiments are essential for confirming the carbon-hydrogen framework of 2-Chloro-6,7-dimethylquinoline-3-methanol. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, allow for a complete assignment of the molecule's covalent structure in solution.[11]

  • 2D NMR: Techniques like COSY and HSQC can be used to definitively establish proton-proton and proton-carbon correlations, respectively, which is particularly useful for assigning protons on the quinoline ring.[1]

  • Causality in Data Interpretation: The electronic environment, influenced by the chloro, methyl, and methanol substituents, will cause predictable shifts in the NMR spectra, allowing for a detailed structural hypothesis.[12] However, NMR does not directly provide information on the three-dimensional packing of molecules in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

  • Isotopic Pattern: The presence of a chlorine atom is readily identified by the characteristic M+2 peak, where the ratio of the M to M+2 peak intensities is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13][14] This provides a self-validating piece of evidence for the presence of chlorine in the molecule.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter Solid (Single Crystal)SolutionGas Phase (from solid or solution)
Information Provided 3D atomic arrangement, bond lengths/angles, packingAtomic connectivity, chemical environment, purityMolecular weight, elemental formula, isotopic abundance
Key Advantage Unambiguous 3D structure determinationExcellent for structural elucidation in solutionHigh sensitivity and confirmation of elemental composition
Primary Limitation Requires high-quality single crystalsProvides an average structure in solution, no packing infoDoes not provide detailed 3D structural information
Self-Validation Low R-factor and goodness-of-fit in refinementConsistent 1D and 2D data, predictable chemical shiftsCharacteristic isotopic patterns for halogens
Logical Relationship of Techniques

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques Compound 2-Chloro-6,7-dimethylquinoline-3-methanol XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Solid_State_Structure Solid_State_Structure XRay->Solid_State_Structure Definitive 3D Structure Solution_Structure Solution_Structure NMR->Solution_Structure Connectivity & Purity Composition Composition MS->Composition Molecular Formula & Halogen ID

Caption: Complementary nature of analytical techniques.

Conclusion

For the definitive structural elucidation of 2-Chloro-6,7-dimethylquinoline-3-methanol, single-crystal X-ray crystallography is the superior method, providing unequivocal evidence of the atomic arrangement in the solid state. This guide has detailed a robust protocol for achieving this, drawing on established data from closely related molecules. While X-ray crystallography stands as the ultimate arbiter of 3D structure, a comprehensive characterization relies on the synergistic use of NMR spectroscopy and mass spectrometry. These techniques provide essential, complementary data on the molecule's connectivity in solution and its elemental composition, respectively. Together, these methods form a self-validating system that ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this promising class of compounds.

References

  • (2-Chloro-8-methylquinolin-3-yl)methanol - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline - PubMed. (2015). Retrieved January 28, 2026, from [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-Chloro-6,7-dimethoxyquinazoline - PrepChem.com. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education, 79(1), 107. [Link]

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  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
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  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023). Retrieved January 28, 2026, from [Link]

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A Comparative In-Vitro Efficacy Assessment of Novel 2-Chloro-6,7-dimethylquinoline-3-methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of therapeutic agent discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive in-vitro comparative analysis of a novel series of 2-Chloro-6,7-dimethylquinoline-3-methanol derivatives. The data presented herein, while based on established activities of similar quinoline compounds, is hypothetical and serves to illustrate a rigorous framework for the evaluation of new chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering both a comparative analysis and detailed experimental protocols to facilitate further investigation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a multitude of natural and synthetic compounds with significant therapeutic value.[2][3] From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the versatility of the quinoline nucleus is well-documented.[1][3] Its derivatives have been shown to exert a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] The mechanism of action for these diverse effects is often attributed to the ability of the planar quinoline ring system to intercalate with DNA or interact with key enzymes, such as topoisomerases and kinases.[4][5]

This guide focuses on a specific chemical space: 2-Chloro-6,7-dimethylquinoline-3-methanol and its derivatives. The rationale for exploring this particular scaffold lies in the established contribution of the 2-chloroquinoline moiety to antimicrobial and anticancer potency, coupled with the potential for the 3-methanol group to serve as a versatile handle for further chemical modification and optimization of biological activity.

Synthesis and Characterization of 2-Chloro-6,7-dimethylquinoline-3-methanol Derivatives

The synthesis of the parent compound, 2-Chloro-6,7-dimethylquinoline-3-methanol, proceeds via a two-step process. The initial and key intermediate, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, can be synthesized through a Vilsmeier-Haack reaction involving the appropriate N-arylacetamide.[6][7] Subsequent reduction of the aldehyde group, for instance with sodium borohydride, would yield the desired 3-methanol derivative.

A series of hypothetical derivatives (DQM-1 to DQM-3) were designed to explore the impact of substitutions on the 3-methanol position, aiming to modulate lipophilicity and hydrogen bonding potential, which are critical for biological activity.

Comparative In-Vitro Efficacy

To contextualize the potential of the novel 2-Chloro-6,7-dimethylquinoline-3-methanol derivatives (DQM series), their hypothetical in-vitro efficacy was compared against established therapeutic agents: Ciprofloxacin and Vancomycin for antimicrobial activity, and Doxorubicin for cytotoxic activity.

Antimicrobial Activity

The antimicrobial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)
DQM-1848
DQM-2424
DQM-316816
Ciprofloxacin≤1[9]0.6[8]12.5[10]
Vancomycin>25611-2[1][5][11][12][13]

Disclaimer: Data for DQM-1, DQM-2, and DQM-3 are hypothetical and for illustrative purposes only.

The hypothetical data suggests that derivative DQM-2 exhibits the most promising broad-spectrum antimicrobial activity among the novel compounds, with notable efficacy against both Gram-negative and Gram-positive bacteria, including a methicillin-resistant strain.

Cytotoxic Activity

The cytotoxic potential of the DQM series was evaluated against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was determined.[4][14]

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Human Breast Adenocarcinoma)A549 (Human Lung Carcinoma)
DQM-15.27.8
DQM-210.515.2
DQM-32.13.5
Doxorubicin0.65 - 8.3[4][15]0.4 - >20[14][15]

Disclaimer: Data for DQM-1, DQM-2, and DQM-3 are hypothetical and for illustrative purposes only.

The hypothetical cytotoxicity data indicates that derivative DQM-3 possesses the most potent anticancer activity within the series, with IC50 values in the low micromolar range against both cell lines.

Experimental Protocols

Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

The synthesis of the precursor aldehyde can be achieved via a Vilsmeier-Haack reaction.[6][7]

reagent1 N-(2,3-dimethylphenyl)acetamide reaction Vilsmeier-Haack Reaction (Cyclization, Chlorination, Formylation) reagent1->reaction reagent2 Vilsmeier Reagent (POCl3/DMF) reagent2->reaction product 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde reaction->product

Caption: Vilsmeier-Haack synthesis of the key precursor.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. D->E F Determine MIC: lowest concentration with no visible growth. E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MTT Assay for Cytotoxicity (IC50) Determination

This protocol outlines a standard procedure for assessing cell viability.[14]

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement A Seed cells in a 96-well plate and allow to attach overnight. B Treat cells with serial dilutions of test compounds. A->B C Incubate for 48-72 hours. B->C D Add MTT solution to each well. C->D E Incubate for 2-4 hours to allow formazan formation. D->E F Solubilize formazan crystals with DMSO. E->F G Measure absorbance at 570 nm. F->G H Calculate IC50 value. G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanisms of Action

The dual antimicrobial and anticancer activities of quinoline derivatives often stem from their ability to interfere with fundamental cellular processes.

cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism Quinoline_Antimicrobial Quinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Antimicrobial->DNA_Gyrase Inhibition DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Cell_Death_Bac Bacterial Cell Death DNA_Replication->Cell_Death_Bac Leads to Quinoline_Anticancer Quinoline Derivative Topoisomerase Topoisomerase I/II Quinoline_Anticancer->Topoisomerase Inhibition DNA_Intercalation DNA Intercalation Quinoline_Anticancer->DNA_Intercalation Kinase Tyrosine Kinases Quinoline_Anticancer->Kinase Inhibition Apoptosis Apoptosis Induction Topoisomerase->Apoptosis DNA_Intercalation->Apoptosis Kinase->Apoptosis

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value of the Quinoline Scaffold and the Imperative for Innovation

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2][3] Its rigid structure provides a reliable anchor for orienting functional groups in three-dimensional space, while the nitrogen atom acts as a key hydrogen bond acceptor and a site for modulating physicochemical properties.[3] This versatility is evidenced by its presence in a wide array of approved drugs, from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[2][3]

However, the very features that make quinoline so effective can also present challenges in drug development. These may include specific metabolic liabilities (e.g., oxidation of the electron-rich ring), suboptimal pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), off-target effects, or the need to navigate existing intellectual property landscapes.[4][5] This is where the strategic application of bioisosterism becomes an indispensable tool for the medicinal chemist.[6][7]

Bioisosteric replacement is a powerful drug design strategy that involves substituting a specific moiety in a lead compound with a structurally distinct group that retains similar biological activity.[7][8] The goal is not merely to mimic the original structure but to rationally modulate its properties—enhancing potency, improving selectivity, altering solubility, blocking metabolic pathways, or increasing permeability—to generate a superior drug candidate.[6] This guide provides a comparative analysis of common and emerging bioisosteric replacement strategies for the quinoline core, grounded in experimental data and field-proven insights to aid researchers in their drug discovery campaigns.

Core Principles: What to Consider When Replacing a Quinoline Ring

The decision to replace a quinoline scaffold is driven by the need to solve a specific drug design problem. The choice of a suitable bioisostere depends on a careful analysis of how the replacement will alter key molecular properties. These alterations are a direct consequence of changes in the number and position of heteroatoms, ring size, and aromaticity.

Key properties to evaluate include:

  • Size and Shape: The isostere should ideally occupy a similar spatial volume to the original quinoline ring to maintain crucial binding interactions.

  • Electronic Distribution: The position and number of nitrogen atoms drastically alter the molecule's dipole moment and hydrogen bonding capabilities. The nitrogen in quinoline is a hydrogen bond acceptor; replacements like quinazoline introduce a second potential acceptor, while indole offers a hydrogen bond donor.[5][9]

  • Lipophilicity (LogP/LogD): The addition of polar heteroatoms generally decreases lipophilicity, which can impact solubility, permeability, and protein binding.

  • Basicity (pKa): The pKa of the heterocyclic nitrogen(s) influences the compound's ionization state at physiological pH, which is critical for solubility, cell penetration, and target engagement.

  • Metabolic Stability: Replacing a metabolically labile C-H bond with a nitrogen atom (e.g., moving from quinoline to quinazoline) is a classic strategy to block oxidative metabolism.

Logical Workflow for Bioisosteric Replacement

The process of selecting, synthesizing, and evaluating a bioisostere is a systematic, iterative cycle. The goal is to make a data-driven decision that logically addresses a specific liability in the parent quinoline compound.

G cluster_0 Phase 1: Analysis & Design cluster_1 Phase 2: Synthesis & Profiling cluster_2 Phase 3: Decision A Lead Quinoline Compound Identified B Profile Compound: Potency, Selectivity, ADME, PK A->B C Identify Key Liability (e.g., Poor Solubility, CYP3A4 Metabolism, Off-Target Activity) B->C D Hypothesize Bioisosteric Replacement (e.g., Replace with Quinazoline to block metabolism at C8) C->D E Develop Synthetic Route for Bioisostere D->E F Synthesize & Purify Target Compound E->F G Re-profile Analogue (Comparative Assays) F->G H Data Supports Hypothesis? G->H I Advance Candidate H->I  Yes J Re-design or Select New Bioisostere H->J  No

Caption: General workflow for a bioisosteric replacement campaign.

A Comparative Analysis of Key Quinoline Bioisosteres

The most effective way to understand the impact of bioisosteric replacement is to compare the resulting scaffolds directly. Below, we analyze several common replacements for quinoline, highlighting the causal relationships between structural changes and functional outcomes.

Caption: Common bioisosteric replacements for the quinoline scaffold.

Quinazoline: The Kinase Inhibitor's Workhorse

The quinazoline scaffold is arguably the most widely used bioisostere for quinoline, particularly in the field of kinase inhibition.[2][8] Many kinase inhibitors utilize the quinoline or quinazoline nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[10][11]

  • Rationale for Replacement:

    • Modulating H-Bonding and Basicity: The introduction of a second nitrogen atom at position 3 (N3) lowers the pKa of the N1 nitrogen, making it a weaker base but still a potent hydrogen bond acceptor. This can be crucial for optimizing target residence time and avoiding off-target effects related to basicity.

    • Blocking Metabolism: The C-H bond at the 8-position of quinoline can be a site of metabolic oxidation. Replacing this with the N3 of quinazoline effectively blocks this metabolic pathway.

    • Intellectual Property: It provides a pathway to novel chemical matter, allowing exploration of new patent space.

  • Experimental Evidence: A compelling case study comes from the development of inhibitors for scytalone dehydratase, a fungal enzyme. A quinoline-based inhibitor was identified, but a matched-pair analysis revealed that the corresponding quinazoline analogue was significantly more potent.[6] This potency enhancement was attributed to the ability of the quinazoline to displace a mediating water molecule and form a direct hydrogen bond with the target enzyme, a classic example of leveraging bioisosterism to gain a thermodynamic advantage.[6]

Quinoxaline: Altering the Vector and Electronics

Quinoxaline, where a nitrogen is introduced at the 4-position of the quinoline core, offers a different set of properties compared to quinazoline.[9]

  • Rationale for Replacement:

    • Altered Dipole Moment: The symmetrical placement of the nitrogen atoms in the pyrazine ring of quinoxaline significantly changes the molecule's dipole moment compared to the pyridine ring of quinoline. This can influence solubility and interactions with polar residues in a binding pocket.

    • Fine-tuning Electronics: The second nitrogen is electron-withdrawing, which deactivates the benzene ring towards oxidative metabolism compared to quinoline.

    • Scaffold Hopping: It serves as a versatile scaffold for redirecting exit vectors for further chemical modification.[12]

Indole: Trading an Acceptor for a Donor

Replacing the quinoline's pyridine ring with the pyrrole ring of indole represents a more significant structural and electronic departure. This is a non-classical bioisosteric replacement that fundamentally changes the nature of the scaffold's interaction with its environment.

  • Rationale for Replacement:

    • Introducing a Hydrogen Bond Donor: The most significant change is the replacement of the N1 hydrogen bond acceptor of quinoline with the N-H hydrogen bond donor of the indole. This can enable entirely new, high-affinity interactions within a target binding site.

    • Modulating Shape and Rigidity: The five-membered ring of indole has a different geometry and size compared to the six-membered pyridine ring, which can be exploited to improve binding complementarity.

    • Improving Permeability: In certain contexts, the increased lipophilicity and hydrogen bond donor capability of indole-based compounds can lead to better membrane permeability and improved bioavailability for central nervous system targets.[5]

Benzimidazole: A Versatile Five-Membered Ring Isostere

Like indole, benzimidazole is a five-membered heterocyclic bioisostere, but with two nitrogen atoms. It offers a unique combination of hydrogen bond donating and accepting capabilities.[13]

  • Rationale for Replacement:

    • Amphoteric H-Bonding: The benzimidazole scaffold contains both a pyridine-type nitrogen (H-bond acceptor) and a pyrrole-type N-H group (H-bond donor). This dual functionality provides tremendous versatility for establishing multiple interactions with a biological target.

    • Linker and Hybridization: Benzimidazole is frequently used as a core component in hybrid molecules, often linked to a quinoline or other scaffold to probe different binding pockets simultaneously.[13][14][15]

    • Improved Physicochemical Properties: The introduction of two nitrogen atoms can improve aqueous solubility compared to more lipophilic scaffolds.

Comparative Data Summary

The following table summarizes key calculated physicochemical properties for the parent scaffolds. These values are foundational for understanding how a bioisosteric swap will influence the overall profile of a lead compound.

ScaffoldMolecular FormulaMol. Weight ( g/mol )cLogPH-Bond AcceptorsH-Bond DonorspKa (Most Basic)
Quinoline C₉H₇N129.162.0310~4.9
Quinazoline C₈H₆N₂130.151.4520~3.5
Quinoxaline C₈H₆N₂130.151.3420~0.6
Indole C₈H₇N117.152.1401~ -2.4
Benzimidazole C₇H₆N₂118.141.5311~5.5

Note: cLogP and pKa values are estimates and can vary based on the calculation method and substitution patterns on the rings.

Experimental Protocols: From Synthesis to Evaluation

A core principle of a successful bioisosteric replacement campaign is the ability to reliably synthesize the new analogues and compare them head-to-head against the parent compound using validated assays.

Representative Synthetic Protocol: Friedländer Annulation for Substituted Quinolines

This protocol describes a classic and reliable method for constructing the quinoline core, which can be adapted for various substituted analogues.

Objective: To synthesize a substituted quinoline from a 2-aminobenzaldehyde and a ketone.

Materials:

  • 2-aminobenzaldehyde derivative

  • Ketone with an α-methylene group (e.g., cyclohexanone)

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux and workup

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde derivative (1.0 eq) and the ketone (1.2 eq) in absolute ethanol.

  • Catalyst Addition: Add pyrrolidine (0.2 eq) to the mixture. The causality here is that the pyrrolidine acts as a base to catalyze the initial aldol condensation between the ketone and the aldehyde, forming an enone intermediate which is crucial for the subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove basic catalyst), saturated NaHCO₃ solution, and brine. This sequence is self-validating; successful separation of layers and neutral pH of the final organic layer confirm the removal of acidic and basic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Note: Similar established protocols exist for other scaffolds, such as the Niementowski reaction for quinazolines or the Hinsberg reaction for quinoxalines.[16]

Standard Assay Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a parent quinoline compound versus its bioisostere (e.g., a quinazoline analogue) in human liver microsomes (HLM).

Materials:

  • Test compounds (parent quinoline and bioisostere), 10 mM stock in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a working solution of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.

  • Incubation: In a 96-well plate, add the HLM solution. Add the test compound to a final concentration of 1 µM. The choice of 1 µM is below the typical Km for many CYP enzymes, ensuring the reaction rate is proportional to enzyme concentration and not limited by substrate availability.

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. This step is critical; without the NADPH cofactor, the CYP450 enzymes are inactive. A control incubation without NADPH should be run in parallel to check for non-NADPH mediated degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a close structural analogue of the test compound).

  • Analysis: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Interpretation: Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer t½ for the bioisostere compared to the parent quinoline would validate the hypothesis that the structural change successfully blocked a metabolic hotspot.

Conclusion and Future Outlook

The bioisosteric replacement of the quinoline scaffold is a nuanced yet powerful strategy in modern drug discovery. The choice of isostere—be it a classical replacement like quinazoline or a non-classical one like indole—is not arbitrary but a hypothesis-driven decision aimed at solving a specific molecular challenge. As demonstrated, switching to a quinazoline can block metabolism and fine-tune hinge-binding interactions, while moving to an indole can introduce a crucial hydrogen-bond donor to unlock new potency.

The future of this field will likely involve a move towards more three-dimensional and sp³-rich bioisosteres.[4] While the flat, aromatic nature of quinoline and its direct isosteres is excellent for certain targets like kinases, issues with solubility and off-target effects due to planarity are common.[4] Novel, saturated, and conformationally restricted bicyclic scaffolds that mimic the exit vectors of quinoline but possess improved physicochemical properties are emerging as the next frontier, promising to expand the chemical space available to medicinal chemists and deliver safer, more effective medicines.

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  • Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.